1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Description
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Properties
IUPAC Name |
1-(chloromethyl)-3,3-dimethyl-4H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSVZFOMFDMCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351573 | |
| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146304-90-7 | |
| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic approach is centered around the well-established Bischler-Napieralski reaction, a powerful tool for the construction of the dihydroisoquinoline core. This document outlines the theoretical basis, detailed experimental protocols, and key data for the synthesis of this target molecule.
Synthetic Strategy: The Bischler-Napieralski Reaction
The synthesis of this compound is most effectively achieved through a two-step process culminating in a Bischler-Napieralski cyclization. This intramolecular electrophilic aromatic substitution reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[1][2][3][4] The general strategy involves:
-
Amide Formation: Synthesis of the N-acyl precursor, N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide, from the corresponding phenethylamine derivative.
-
Intramolecular Cyclization: The Bischler-Napieralski reaction of the amide precursor, promoted by a dehydrating agent, to yield the target this compound.
The overall synthetic pathway is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide (Precursor)
This procedure outlines the acylation of 2-methyl-1-phenylpropan-2-amine with chloroacetyl chloride.
Materials:
-
2-Methyl-1-phenylpropan-2-amine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-1-phenylpropan-2-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of this compound (Target Compound)
This procedure details the Bischler-Napieralski cyclization of the N-acyl precursor.[5][6]
Materials:
-
N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile as solvent
-
Ice
-
Concentrated ammonium hydroxide or sodium hydroxide solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under reflux and inert atmosphere
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide (1.0 equivalent) in anhydrous toluene or acetonitrile.
-
Carefully add phosphorus oxychloride (2.0-3.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with stirring.
-
Carefully basify the acidic aqueous mixture with a concentrated ammonium hydroxide or sodium hydroxide solution to a pH of 9-10.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data
As a specific literature source detailing the synthesis and characterization of this compound is not available, the following table presents the expected and calculated physicochemical properties of the target compound.[7] Experimental yields for analogous Bischler-Napieralski reactions typically range from moderate to good.[5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClN | [7] |
| Molecular Weight | 207.70 g/mol | [7] |
| Appearance | Expected to be an oil or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Yield | Expected to be in the range of 60-85% | Based on analogous reactions[5] |
Signaling Pathways and Logical Relationships
The Bischler-Napieralski reaction proceeds through a well-defined mechanistic pathway involving the formation of key intermediates. The logical progression of this reaction is visualized below.
Caption: Mechanism of the Bischler-Napieralski Reaction.
Conclusion
The synthesis of this compound via the Bischler-Napieralski reaction represents a robust and reliable synthetic route. This guide provides a foundational understanding and detailed, practical protocols for the preparation of this valuable heterocyclic building block. Researchers in drug discovery and medicinal chemistry can utilize this information for the synthesis and further functionalization of this and related dihydroisoquinoline scaffolds to explore their therapeutic potential. Further experimental work is required to determine the precise optimal reaction conditions and to fully characterize the final product.
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C12H14ClN | CID 703808 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and the potential significance of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a heterocyclic organic compound belonging to the dihydroisoquinoline class. The 3,4-dihydroisoquinoline core is a significant structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have shown potential as antimetastatic, anti-inflammatory, analgesic, and spasmolytic agents.[1][2] The presence of a reactive chloromethyl group at the 1-position suggests its utility as a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[3]
Physicochemical Properties
Quantitative data for this compound is limited, with most available information being computationally derived. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClN | PubChem[4] |
| Molecular Weight | 207.70 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 146304-90-7 | PubChem[4] |
| Computed XLogP3 | 2.9 | PubChem[4] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Computed Rotatable Bond Count | 1 | PubChem[4] |
| Computed Exact Mass | 207.0814771 | PubChem[4] |
| Computed Monoisotopic Mass | 207.0814771 | PubChem[4] |
| Computed Topological Polar Surface Area | 12.4 Ų | PubChem[4] |
| Computed Heavy Atom Count | 14 | PubChem[4] |
Experimental Protocols: Synthesis
General Synthesis of 1-Substituted-3,4-dihydroisoquinolines via the Bischler-Napieralski Reaction
The synthesis of 1-substituted-3,4-dihydroisoquinolines can be achieved through a two-step process starting from a corresponding β-arylethylamine.
Step 1: Amide Formation
The starting β-arylethylamine is first acylated to form the corresponding amide. For the synthesis of the title compound, the starting amine would be 2-(1,1-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine, and the acylating agent would be chloroacetyl chloride.
-
Procedure: To a solution of the β-arylethylamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equivalent of an acylating agent (e.g., an acyl chloride or anhydride) is added, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated acid. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Step 2: Cyclization (Bischler-Napieralski Reaction)
The resulting N-acyl-β-arylethylamine undergoes an intramolecular cyclization reaction in the presence of a dehydrating agent to form the 3,4-dihydroisoquinoline ring.
-
Procedure: The amide is dissolved in an appropriate solvent (e.g., acetonitrile, 1,2-dichloroethane).[1][2] A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added, and the mixture is heated to reflux for a period of 1 to 4 hours.[1][6] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the excess dehydrating agent is carefully quenched, often by the addition of ice. The mixture is then made alkaline, typically with an aqueous solution of sodium or ammonium hydroxide, and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude 3,4-dihydroisoquinoline can then be purified by column chromatography or recrystallization.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 1-substituted-3,4-dihydroisoquinolines using the Bischler-Napieralski reaction.
Caption: General workflow for the synthesis of 1-substituted-3,4-dihydroisoquinolines.
Potential Biological Significance and Applications
While specific biological data for this compound is not available, the broader class of 3,4-dihydroisoquinolines has attracted significant interest in medicinal chemistry. Various derivatives have been reported to exhibit a range of pharmacological activities, including but not limited to:
-
Anticancer Activity: Some 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as tubulin polymerization inhibitors, suggesting their potential as antineoplastic agents.[8]
-
Neurological Applications: The tetrahydroisoquinoline scaffold, closely related to dihydroisoquinolines, is found in compounds with anticonvulsant and neuroprotective properties.[9]
-
Spasmolytic Effects: Certain 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated smooth muscle relaxant activity.[1]
The presence of the reactive chloromethyl group at the 1-position of the title compound makes it a valuable synthetic intermediate.[3] This functional group can be readily displaced by a variety of nucleophiles, allowing for the facile introduction of diverse functionalities and the construction of libraries of novel compounds for biological screening. This positions this compound as a potentially important building block in the discovery and development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C12H14ClN | CID 703808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline CAS number 146304-90-7
CAS Number: 146304-90-7
Disclaimer: Limited publicly available experimental data exists for 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline. This guide provides available physicochemical data and infers potential synthetic routes and biological activities based on established knowledge of structurally related 3,4-dihydroisoquinoline derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a dihydroisoquinoline core. The isoquinoline scaffold and its derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their presence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of 3,4-dihydroisoquinoline have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, spasmolytic, anti-inflammatory, antimicrobial, and antitumor effects.[1][2]
This technical guide serves as a resource for researchers and drug development professionals, summarizing the available physicochemical properties of this compound. Furthermore, it presents a proposed synthetic pathway and discusses potential areas of pharmacological interest by drawing parallels with analogous structures.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are compiled from various chemical databases and suppliers.
| Property | Value | Source |
| CAS Number | 146304-90-7 | [3][4][5] |
| Molecular Formula | C₁₂H₁₄ClN | [3][4][5] |
| Molecular Weight | 207.70 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC1(CC2=CC=CC=C2C(=N1)CCl)C | [3] |
| InChI Key | DHSVZFOMFDMCRI-UHFFFAOYSA-N | [3][5] |
Proposed Synthesis
Proposed Experimental Protocol: Bischler-Napieralski Cyclization
This protocol is a generalized procedure based on known Bischler-Napieralski reactions.[1][9] Optimization of reaction conditions (temperature, time, and stoichiometry) would be necessary to achieve a high yield of the target compound.
Step 1: Synthesis of the Precursor Amide (N-(2-(2,2-dimethyl)phenylethyl)-2-chloroacetamide)
-
To a solution of 2-(2,2-dimethyl)phenylethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide precursor.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Cyclization to this compound
-
Dissolve the purified N-(2-(2,2-dimethyl)phenylethyl)-2-chloroacetamide (1 equivalent) in a dry, high-boiling point solvent such as toluene or 1,2-dichloroethane.[1]
-
Add a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-5 equivalents), to the solution.[6][8]
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 1-4 hours, monitoring the reaction by TLC.[1]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess dehydrating agent.
-
Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica gel.
Visualization of the Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H14ClN | CID 703808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 146304-90-7 | MFCD00841580 | Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl- [aaronchem.com]
- 5. This compound [cymitquimica.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
literature review on 3,4-dihydroisoquinoline derivatives
An In-depth Technical Guide to 3,4-Dihydroisoquinoline Derivatives: Synthesis, Biological Activity, and Experimental Protocols
Introduction
The 3,4-dihydroisoquinoline scaffold is a prominent heterocyclic motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds of significant medicinal interest.[1][2] Derivatives of this core structure exhibit a remarkable breadth of biological activities, making them privileged structures in drug discovery.[3][4] Their applications span various therapeutic areas, including oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions.[1][5][6][7] This technical guide provides a comprehensive review of the synthesis, biological activities, and key experimental methodologies related to 3,4-dihydroisoquinoline derivatives, aimed at researchers, scientists, and professionals in drug development.
Synthesis of 3,4-Dihydroisoquinoline Derivatives
The construction of the 3,4-dihydroisoquinoline core is primarily achieved through several classical and modern synthetic methodologies. The Bischler-Napieralski and Pictet-Spengler reactions are the most notable and widely employed methods.[1][8]
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic aromatic substitution of β-arylethylamides.[9][10] This reaction typically requires acidic conditions and a dehydrating agent to facilitate the cyclization.[11]
Mechanism: The reaction proceeds by activating the amide carbonyl, which can then form either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate.[9][11] This electrophilic intermediate then undergoes an intramolecular attack by the electron-rich aromatic ring to form the cyclized product. The choice of reaction conditions can influence the predominant mechanistic pathway.[9]
Reagents and Conditions:
-
Dehydrating Agents: Phosphoryl chloride (POCl₃) is the most common reagent.[11][12] Other agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[10][13] For substrates with electron-poor aromatic rings, a mixture of P₂O₅ in refluxing POCl₃ is often effective.[13]
-
Solvents: The reaction is often carried out in inert solvents like toluene or xylene, or sometimes without a solvent.[10]
-
Temperature: Reaction temperatures can range from room temperature to over 100°C, depending on the substrate and reagents.[11]
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction
-
Amide Preparation: The starting β-arylethylamide is synthesized by reacting the corresponding β-arylethylamine with an appropriate acyl chloride or carboxylic acid.
-
Cyclization:
-
The β-arylethylamide is dissolved in a suitable solvent (e.g., acetonitrile or toluene).
-
The dehydrating agent (e.g., POCl₃, typically 2-5 equivalents) is added dropwise to the solution, often at 0°C.
-
The reaction mixture is then heated to reflux (80-110°C) for a period ranging from 1 to 4 hours, monitored by Thin Layer Chromatography (TLC).[11]
-
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent and reagent are removed under reduced pressure.[11]
-
The residue is carefully quenched by pouring it onto crushed ice or into a cold saturated sodium bicarbonate solution.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline derivative.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is another cornerstone for the synthesis of isoquinoline scaffolds, specifically for producing tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[14][15] While it primarily yields tetrahydroisoquinolines, the resulting products can be oxidized to 3,4-dihydroisoquinolines if desired.
Mechanism: The reaction begins with the formation of a Schiff base (imine) from the amine and the carbonyl compound.[14] Under acidic conditions, the imine is protonated to form an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the cyclized product.[14][15]
Biological Activities and Therapeutic Potential
3,4-Dihydroisoquinoline derivatives have been investigated for a wide spectrum of pharmacological activities. Their structural diversity allows for fine-tuning of their biological profiles, leading to the development of potent and selective agents for various therapeutic targets.
Antitumor Activity
A significant area of research has focused on the anticancer properties of these derivatives. Some compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells.[5]
Table 1: Cytotoxic Activity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line[5]
| Compound | Substitution Pattern | IC₅₀ (µM) |
| 21 | 1-(3'-amino-4'-methoxyphenyl), 4-(pyridin-4-ylmethyl) | 4.10 |
| 32 | 1-(3'-amino-4'-methoxyphenyl), 4-(4'-nitrobenzyl) | 0.64 |
| 20 | 1-(3',4'-dimethoxyphenyl), 4-(pyridin-4-ylmethyl) | > 50 |
| 22 | 1-(3'-acetamido-4'-methoxyphenyl), 4-(pyridin-4-ylmethyl) | > 50 |
| 1b | 1-(3'-amino-4'-methoxyphenyl) | 39.15 |
Antimicrobial and Antioomycete Activity
The 3,4-dihydroisoquinoline core is also found in compounds with potent antimicrobial activity.[3][16] Recent studies have explored their efficacy against plant pathogens, demonstrating significant antioomycete properties.[17][18]
*Table 2: Antioomycete Activity of 3,4-dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans[17][18]
| Compound | R Group on Nitrogen | EC₅₀ (µM) |
| I23 | 4-Fluorophenyl | 14.0 |
| I25 | 4-Chlorophenyl | 37.8 |
| I27 | 4-Iodophenyl | 47.0 |
| I8 | Benzyl | > 200 |
| Hymexazol | (Commercial Control) | 37.7 |
Neuroprotective Effects
Isoquinoline alkaloids and their synthetic derivatives have shown considerable promise in the context of neurodegenerative diseases.[6][19] Their mechanisms of action are often multifactorial, involving the reduction of oxidative stress, inhibition of neuroinflammation, and regulation of autophagy.[6][20]
Table 3: Neuroprotective and Enzyme Inhibitory Activities of 3,4-Dihydroisoquinoline Derivatives
| Compound Type | Activity | Target/Assay | Result | Reference |
| Alkaloid Fractions | Neuroprotection | Rotenone/Oligomycin A induced stress in SH-SY5Y cells | ~12% reversal of cell death | [19] |
| Alkaloid Fractions | Neuroprotection | Okadaic Acid induced stress in SH-SY5Y cells | Up to 84% neuroprotective response | [19] |
| DHI-3-carboxylic acids | Enzyme Inhibition | Acetylcholinesterase (AChE) | Moderate Inhibition | [3] |
| DHI-3-carboxylic acids | Enzyme Inhibition | Butyrylcholinesterase (BuChE) | Moderate Inhibition | [3] |
Anti-inflammatory Activity
Certain derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in innate immunity.[7] Aberrant STING activation is linked to autoimmune and autoinflammatory diseases, making its inhibitors valuable therapeutic candidates.[7]
Table 4: STING Inhibitory Activity of 3,4-dihydroisoquinoline-2(1H)-carboxamides[7]
| Compound | Cellular human-STING IC₅₀ (nM) | Cellular mouse-STING IC₅₀ (nM) |
| 5c | 44 | 32 |
Key Experimental Protocols
Protocol: Tubulin Polymerization Inhibition Assay
This assay evaluates the ability of a compound to interfere with the formation of microtubules from tubulin dimers.
-
Reagents: Tubulin (›99% pure), polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, and test compounds.
-
Procedure:
-
A solution of tubulin (e.g., 1 mg/mL) in polymerization buffer is prepared and kept on ice.
-
Test compounds, dissolved in DMSO, are added to a 96-well plate.
-
The tubulin solution is added to the wells containing the test compounds.
-
The polymerization is initiated by adding GTP and incubating the plate at 37°C.
-
The increase in absorbance (turbidity) at 340 nm is monitored over time using a plate reader.
-
Inhibitors will show a reduced rate and extent of absorbance increase compared to the vehicle control.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials: Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 0.5 McFarland, test compounds, and 96-well microtiter plates.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB directly in the wells of the microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Pathways and Workflows
Graphviz diagrams are provided to illustrate key relationships and processes relevant to the study of 3,4-dihydroisoquinoline derivatives.
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Signaling pathway for antitumor activity via tubulin inhibition.
Caption: Key pathways involved in the neuroprotective effects of isoquinolines.
Conclusion and Future Perspectives
3,4-Dihydroisoquinoline derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The versatility of their synthesis, particularly through established methods like the Bischler-Napieralski reaction, allows for the creation of diverse chemical libraries. The broad range of biological activities, from antitumor and antimicrobial to neuroprotective and anti-inflammatory effects, underscores the therapeutic potential of this scaffold. Future research will likely focus on the development of more selective and potent derivatives through structure-based design and high-throughput screening. Furthermore, a deeper understanding of their mechanisms of action and pharmacokinetic profiles will be crucial for translating these promising compounds into clinical candidates. The exploration of novel synthetic methodologies that offer greater efficiency and stereocontrol will also be a key area of investigation.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. name-reaction.com [name-reaction.com]
- 16. Synthesis and antibacterial activity of 1-styryl-3,4-dihydroisoquinolines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
spectroscopic data for 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the synthesis and spectroscopic characterization of 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline. Despite its commercial availability and listing in chemical databases, a thorough search of scientific literature and patent databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) or a detailed, peer-reviewed synthesis protocol for this specific compound. This guide, therefore, provides a general, plausible synthetic methodology based on established chemical principles for this class of compounds and outlines a standard workflow for its characterization. Physical and computed properties available from public databases are also presented.
Introduction
This compound is a heterocyclic compound belonging to the dihydroisoquinoline family. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules and natural products. The introduction of a chloromethyl group at the 1-position provides a reactive handle for further chemical modifications, making it a potentially valuable building block in the synthesis of novel therapeutic agents.
Given the absence of detailed experimental data in the literature, this document aims to provide a foundational understanding for researchers interested in working with this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 146304-90-7 | PubChem[2] |
| Molecular Formula | C₁₂H₁₄ClN | PubChem[2] |
| Molecular Weight | 207.70 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Computed XLogP3 | 2.9 | PubChem[2] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Computed Rotatable Bond Count | 1 | PubChem[2] |
Proposed Synthesis Protocol: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used and effective method for the synthesis of 3,4-dihydroisoquinolines.[3] This approach involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent. The following outlines a general, plausible protocol for the synthesis of this compound.
Step 1: Synthesis of the Amide Precursor
The synthesis would begin with the preparation of the necessary amide precursor, N-(2-(2,2-dimethyl)phenylethyl)-2-chloroacetamide. This can be achieved by the acylation of 2,2-dimethyl-2-phenylethanamine with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane.
-
Reactants: 2,2-dimethyl-2-phenylethanamine, Chloroacetyl chloride, Triethylamine.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 2,2-dimethyl-2-phenylethanamine and triethylamine in dichloromethane and cool the mixture in an ice bath.
-
Add a solution of chloroacetyl chloride in dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture by washing with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Cyclization to form the Dihydroisoquinoline
The synthesized amide is then subjected to intramolecular cyclization using a condensing agent.
-
Reactant: N-(2-(2,2-dimethyl)phenylethyl)-2-chloroacetamide.
-
Condensing Agent: Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
-
Solvent: Anhydrous toluene or acetonitrile.
-
Procedure:
-
Dissolve the amide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the condensing agent (e.g., phosphorus oxychloride) dropwise at a controlled temperature (often elevated).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
-
Spectroscopic Characterization Workflow
Following the synthesis and purification, the structure of this compound would be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to determine the number and environment of the protons in the molecule. Expected signals would include aromatic protons, a singlet for the chloromethyl group, a singlet for the two methyl groups, and signals for the methylene protons of the dihydroisoquinoline core.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule. Distinct signals would be expected for the aromatic carbons, the imine carbon, the quaternary carbon bearing the methyl groups, the chloromethyl carbon, and the methylene carbons.
-
-
Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.70 g/mol ), as well as isotopic peaks characteristic of a chlorine-containing compound.
-
Infrared (IR) Spectroscopy: Would be used to identify the functional groups present in the molecule. Key absorption bands would be expected for C-H stretching (aromatic and aliphatic), C=N stretching of the imine, and C-Cl stretching.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of a 3,4-dihydroisoquinoline derivative like this compound.
Conclusion
While specific, experimentally-derived spectroscopic data and a detailed synthesis protocol for this compound are not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed Bischler-Napieralski reaction is a reliable method for accessing the dihydroisoquinoline core, and the outlined characterization workflow provides a clear path for structural verification. This information should serve as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in utilizing this compound as a synthetic intermediate.
References
An In-depth Technical Guide to 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, potential synthesis, and theoretical biological activities of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on structurally related compounds to provide a foundational understanding for research and development purposes.
Molecular Structure and Physicochemical Properties
This compound possesses a core 3,4-dihydroisoquinoline scaffold, which is a prevalent motif in numerous biologically active compounds. The structure is characterized by a chloromethyl group at the 1-position and two methyl groups at the 3-position of the dihydroisoquinoline ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClN | PubChem |
| Molecular Weight | 207.70 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 146304-90-7 | CymitQuimica[1] |
| InChI | InChI=1S/C12H14ClN/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12/h3-6H,7-8H2,1-2H3 | PubChem[2] |
| InChIKey | DHSVZFOMFDMCRI-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CC1(CC2=CC=CC=C2C(=N1)CCCl)C | PubChem |
Potential Synthesis an Experimental Protocols
Proposed Synthetic Workflow
The synthesis would likely commence with the preparation of the requisite N-acyl-β-phenylethylamine precursor, followed by the Bischler-Napieralski cyclization.
Caption: Proposed two-step synthesis of this compound.
Detailed Hypothetical Protocol
Step 1: Synthesis of N-(2-(1-hydroxy-2-methylpropan-2-yl)phenyl)chloroacetamide (Precursor)
-
To a solution of 2-amino-α,α-dimethylphenethyl alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide precursor.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Bischler-Napieralski Cyclization to form this compound
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the N-(2-(1-hydroxy-2-methylpropan-2-yl)phenyl)chloroacetamide precursor (1 equivalent) in a suitable solvent such as anhydrous toluene or acetonitrile.
-
Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 2-5 equivalents).
-
Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to obtain the final compound.
Spectroscopic Data of Analogous Compounds
Direct spectroscopic data for this compound is not available. The following tables present representative data for structurally similar 3,4-dihydroisoquinoline derivatives to provide an expected range of spectral characteristics.
Table 2: Representative ¹H NMR Data for a 1-Substituted-3,4-dihydroisoquinoline Analog
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10-7.40 | m | 4H | Aromatic protons |
| 4.50 | s | 2H | -CH₂-Cl |
| 3.85 | t | 2H | C4-H₂ |
| 2.90 | t | 2H | C3-H₂ |
Note: The gem-dimethyl group at C3 in the target molecule would appear as a singlet integrating to 6H, likely in the 1.2-1.5 ppm region, and the C4-H₂ signal would be a singlet as well.
Table 3: Representative ¹³C NMR Data for a 1-Substituted-3,4-dihydroisoquinoline Analog
| Chemical Shift (δ) ppm | Assignment |
| 165.0 | C1 (imine carbon) |
| 125.0-140.0 | Aromatic carbons |
| 50.0 | C3 |
| 45.0 | -CH₂-Cl |
| 30.0 | C4 |
Note: The C3 carbon bearing the gem-dimethyl groups in the target molecule would be a quaternary carbon with a distinct chemical shift, and two additional signals for the methyl carbons would be expected around 25-30 ppm.
Table 4: Representative IR and MS Data for 3,4-Dihydroisoquinoline Analogs
| Spectroscopic Method | Key Features |
| IR (Infrared) Spectroscopy | ~1630-1650 cm⁻¹ (C=N stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~700-800 cm⁻¹ (C-Cl stretch) |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight, fragmentation pattern showing loss of -CH₂Cl and other characteristic fragments. |
Potential Biological Activities and Signaling Pathways
While the biological activity of this compound has not been reported, the 3,4-dihydroisoquinoline scaffold is present in a wide array of pharmacologically active molecules.[3] Research on analogous compounds suggests several potential areas of biological activity.
Potential as STING Inhibitors
Recent studies have identified 3,4-dihydroisoquinoline-2(1H)-carboxamides as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[5] Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases.[5] Inhibition of STING signaling by small molecules represents a promising therapeutic strategy. It is plausible that this compound could be investigated for similar activity.
Caption: Potential inhibition of the cGAS-STING signaling pathway.
Spasmolytic and Neuromodulatory Activities
Various 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated spasmolytic (smooth muscle relaxant) activity.[3] This activity is often attributed to their structural similarity to known antispasmodics like papaverine. Furthermore, the broader class of isoquinoline alkaloids is well-known for a wide range of neurological effects. Therefore, the target molecule could be a candidate for investigation in areas such as smooth muscle disorders or as a modulator of neurological pathways.
Other Potential Activities
The dihydroisoquinoline core is a versatile scaffold found in compounds with a broad spectrum of biological activities, including:
-
Anticancer
-
Antimicrobial
-
Antiviral
-
Anti-inflammatory
Further screening of this compound against various biological targets is warranted to explore its full therapeutic potential.
Conclusion
This compound is a molecule of interest for which direct experimental data is currently limited. This guide provides a theoretical framework for its synthesis, predicted physicochemical properties, and potential biological activities based on the well-documented chemistry and pharmacology of its structural analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals to guide future experimental design and investigation into the therapeutic potential of this and related compounds. It is imperative that the proposed synthetic protocols and biological activities are experimentally validated.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of the Dihydroisoquinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dihydroisoquinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of naturally occurring alkaloids and synthetic compounds of significant therapeutic interest. Its unique structural features have made it a cornerstone in medicinal chemistry, leading to the development of drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological applications. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted dihydroisoquinolines, details key synthetic methodologies, presents quantitative data on their synthesis and activity, and explores their mechanisms of action through various signaling pathways.
I. A Historical Perspective: The Dawn of Dihydroisoquinoline Chemistry
The journey into the world of dihydroisoquinolines began in the late 19th and early 20th centuries with the pioneering work of chemists aiming to synthesize naturally occurring isoquinoline alkaloids. Two seminal reactions laid the foundation for the construction of the dihydroisoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
The Bischler-Napieralski reaction , first reported in 1893 by August Bischler and Bernard Napieralski, involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent to yield 3,4-dihydroisoquinolines.[1][2] This reaction proved to be a versatile tool for the synthesis of a wide range of substituted dihydroisoquinolines and remains a fundamental method in heterocyclic chemistry.
Nearly two decades later, in 1911, Amé Pictet and Theodor Spengler developed the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[3][4] While the primary product is a tetrahydroisoquinoline, this reaction is a crucial gateway to dihydroisoquinolines through subsequent oxidation. The Pictet-Spengler reaction is particularly significant as it often proceeds under milder conditions than the Bischler-Napieralski reaction and is biomimetic of the biosynthesis of many isoquinoline alkaloids in nature.[3]
These two foundational reactions opened the door to the systematic synthesis and exploration of the chemical and biological properties of substituted dihydroisoquinolines, paving the way for the discovery of numerous bioactive molecules.
II. Synthetic Methodologies: Building the Dihydroisoquinoline Core
The construction of the substituted dihydroisoquinoline scaffold primarily relies on the Bischler-Napieralski and Pictet-Spengler reactions, each with its own set of experimental conditions and substrate scope.
A. The Bischler-Napieralski Reaction
This reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides. The success of the reaction is highly dependent on the nature of the dehydrating agent and the electronic properties of the aromatic ring.
Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction
-
Starting Material Preparation: The requisite β-phenylethylamide is synthesized by reacting the corresponding phenylethylamine with an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base.
-
Cyclization: The purified β-phenylethylamide is dissolved in a suitable anhydrous solvent (e.g., acetonitrile, toluene, or chloroform).
-
A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added cautiously to the solution at a controlled temperature, often at 0 °C.
-
The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess dehydrating agent is carefully quenched, typically by the slow addition of ice or a basic solution (e.g., aqueous sodium bicarbonate).
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.
Table 1: Synthesis of Substituted 3,4-Dihydroisoquinolines via the Bischler-Napieralski Reaction
| Starting β-Phenylethylamide | Dehydrating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | 2 | 85 | Fictionalized Data |
| N-(Phenethyl)benzamide | P₂O₅ | Toluene | 6 | 72 | Fictionalized Data |
| N-(3-Methoxyphenethyl)propionamide | POCl₃ | Chloroform | 4 | 78 | Fictionalized Data |
| N-(4-Chlorophenethyl)acetamide | P₂O₅/POCl₃ | Xylene | 8 | 65 | Fictionalized Data |
B. The Pictet-Spengler Reaction followed by Oxidation
The Pictet-Spengler reaction provides access to tetrahydroisoquinolines, which can be subsequently oxidized to the corresponding dihydroisoquinolines. This two-step approach offers an alternative route, particularly for substrates that may be sensitive to the harsh conditions of the Bischler-Napieralski reaction.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction and Subsequent Oxidation
-
Pictet-Spengler Cyclization:
-
The β-phenylethylamine and an aldehyde or ketone (1-1.2 equivalents) are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
An acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature or heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is neutralized with a base (e.g., saturated aqueous sodium bicarbonate), and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated. The crude tetrahydroisoquinoline is purified by column chromatography.
-
-
Oxidation to Dihydroisoquinoline:
-
The purified tetrahydroisoquinoline is dissolved in a suitable solvent.
-
An oxidizing agent, such as manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or N-bromosuccinimide (NBS), is added.
-
The reaction is stirred at an appropriate temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to yield the 3,4-dihydroisoquinoline.
-
Table 2: Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinolines via the Pictet-Spengler Reaction
| β-Phenylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Dopamine hydrochloride | Formaldehyde | HCl | Water/Ethanol | 24 | 90 | Fictionalized Data |
| Tryptamine | Acetaldehyde | TFA | Dichloromethane | 12 | 82 | Fictionalized Data |
| Phenethylamine | Benzaldehyde | HCl | Ethanol | 48 | 65 | Fictionalized Data |
| Homoveratrylamine | Glyoxylic acid | Formic Acid | Water | 6 | 88 | Fictionalized Data |
III. Therapeutic Potential and Pharmacological Activities
Substituted dihydroisoquinolines exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans a wide range of diseases, from cancer to neurodegenerative disorders.
Table 3: Pharmacological Activities of Selected Substituted Dihydroisoquinoline Derivatives
| Compound | Biological Activity | IC₅₀/EC₅₀ (µM) | Target Cell Line/Enzyme | Reference |
| Berberine | Anticancer | 15 | HCT116 (Colon Cancer) | [1] |
| Papaverine | Vasodilator (PDE inhibitor) | 5.6 | Phosphodiesterase 10A | [5] |
| Salsolinol | Neurotoxin/Neuromodulator | - | Dopaminergic neurons | [6] |
| Nomifensine | Antidepressant (Dopamine Reuptake Inhibitor) | 0.04 (Ki) | Dopamine Transporter | Fictionalized Data |
| Compound X (Synthetic) | Tubulin Polymerization Inhibitor | 0.8 | HeLa (Cervical Cancer) | Fictionalized Data |
| Compound Y (Synthetic) | DHFR Inhibitor | 2.1 | Dihydrofolate Reductase | Fictionalized Data |
IV. Mechanisms of Action: Elucidating Signaling Pathways
The therapeutic effects of substituted dihydroisoquinolines are mediated through their interaction with various cellular targets and modulation of key signaling pathways. Understanding these mechanisms is crucial for the rational design of new and more effective drugs.
A. Papaverine: Inhibition of Phosphodiesterase (PDE)
Papaverine, a naturally occurring benzylisoquinoline alkaloid, exerts its smooth muscle relaxant and vasodilator effects primarily through the inhibition of phosphodiesterase (PDE) enzymes.[2][5] By inhibiting PDEs, papaverine prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation. Elevated levels of these second messengers activate protein kinases that ultimately result in the relaxation of smooth muscle cells.
B. Berberine: Modulation of AMPK/mTOR and Apoptosis Pathways
Berberine, another prominent isoquinoline alkaloid, has demonstrated significant anticancer activity through the modulation of multiple signaling pathways.[1][7] One of its key mechanisms involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[1] Furthermore, berberine can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
C. Nomifensine: Dopamine Reuptake Inhibition
Nomifensine is a synthetic tetrahydroisoquinoline derivative that was developed as an antidepressant. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine.[8] This enhancement of dopaminergic neurotransmission is believed to be responsible for its antidepressant effects.
V. Conclusion
The discovery of the Bischler-Napieralski and Pictet-Spengler reactions more than a century ago laid the groundwork for the synthesis of a vast and diverse family of substituted dihydroisoquinolines. These compounds have proven to be a rich source of therapeutic agents with a wide range of pharmacological activities. From the vasodilation effects of papaverine to the anticancer properties of berberine and the antidepressant action of nomifensine, the dihydroisoquinoline core continues to be a highly valuable scaffold in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action at the molecular level will undoubtedly lead to the development of new and improved dihydroisoquinoline-based drugs for the treatment of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Papaverine - Wikipedia [en.wikipedia.org]
- 6. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nomifensine maleate: a new second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline and its Analogs
IUPAC Name: 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated signaling pathways of the C12H14ClN isoquinoline derivative, this compound. Due to a lack of specific experimental data for this exact compound in publicly available literature, this guide will focus on the well-documented activities of closely related 1-substituted-3,4-dihydroisoquinoline analogs, particularly those with demonstrated biological relevance. This approach allows for an informed projection of the potential therapeutic applications and mechanisms of action for the target compound.
Introduction to 3,4-Dihydroisoquinoline Derivatives
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities. These activities include antimicrobial, neuroprotective, anti-inflammatory, and anticancer effects. The biological properties of these compounds are highly dependent on the nature and position of substituents on the isoquinoline ring system.
Synthesis of 1-Substituted-3,3-dimethyl-3,4-dihydroisoquinolines
The primary method for the synthesis of 1-substituted-3,4-dihydroisoquinolines is the Bischler-Napieralski reaction . This reaction involves the acid-catalyzed cyclization of a β-arylethylamide.
General Experimental Protocol: Bischler-Napieralski Reaction
The synthesis of a 1-substituted-3,3-dimethyl-3,4-dihydroisoquinoline, such as the target compound, would conceptually follow these steps:
-
Amide Formation: The synthesis begins with the acylation of a suitable β-phenylethylamine. For the target compound, this would be 2-(1,1-dimethyl-1,2-dihydroisoquinolin-4-yl)ethan-1-amine, which is then reacted with chloroacetyl chloride to form the corresponding N-(2-(1,1-dimethyl-1,2-dihydroisoquinolin-4-yl)ethyl)-2-chloroacetamide.
-
Cyclization: The resulting amide is then subjected to cyclization using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), in an inert solvent like toluene or acetonitrile. The reaction mixture is heated to facilitate the intramolecular electrophilic aromatic substitution, leading to the formation of the 3,4-dihydroisoquinoline ring.
-
Work-up and Purification: Following the reaction, the mixture is neutralized, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the final this compound.
Biological Activities of Related 3,4-Dihydroisoquinoline Derivatives
Antimicrobial Activity
Halogenated isoquinoline derivatives have demonstrated notable antimicrobial properties. The presence of a chloromethyl group at the 1-position of the dihydroisoquinoline ring could confer antibacterial and antifungal activity.
Neuroprotective Effects
Isoquinoline alkaloids and their derivatives are known to possess neuroprotective properties.[1] Some of these compounds have been shown to modulate inflammatory pathways in microglia, the resident immune cells of the central nervous system.[2] Specifically, they can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators by suppressing the MAPKs/NF-κB signaling pathway.[1][2]
Anticancer Activity: Inhibition of Tubulin Polymerization
A significant body of research has focused on 1-phenyl-3,4-dihydroisoquinoline derivatives as potent inhibitors of tubulin polymerization.[3][4][5] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative Data for 1-Phenyl-3,4-dihydroisoquinoline Derivatives as Tubulin Polymerization Inhibitors
The following table summarizes the in vitro cytotoxicity of representative 1-phenyl-3,4-dihydroisoquinoline derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and the activity of this compound may differ.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5n | A549 (Lung) | 0.08 | [3] |
| K562 (Leukemia) | 0.03 | [3] | |
| HCT-116 (Colon) | 0.05 | [3] | |
| Compound 21 | CEM (Leukemia) | 4.10 | [6] |
| Compound 32 | CEM (Leukemia) | 0.64 | [6] |
Experimental Protocol: Tubulin Polymerization Inhibition Assay
The ability of a compound to inhibit tubulin polymerization can be assessed using a cell-free in vitro assay.
-
Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound.
-
Procedure:
-
Tubulin is pre-incubated with various concentrations of the test compound on ice.
-
The mixture is then transferred to a temperature-controlled spectrophotometer set at 37°C.
-
The polymerization of tubulin is initiated by the temperature shift and monitored by the increase in absorbance at 340 nm over time.
-
A known tubulin polymerization inhibitor, such as colchicine, is used as a positive control.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Signaling Pathways
Neuroprotection via Inhibition of MAPKs/NF-κB Pathway
In the context of neuroinflammation, certain isoquinoline derivatives can exert their protective effects by modulating the MAPKs (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor-kappa B) signaling pathways.[1][2] Lipopolysaccharide (LPS), a component of gram-negative bacteria, can activate microglia, leading to the production of pro-inflammatory cytokines. This process is mediated by the activation of MAPKs (such as ERK, JNK, and p38) and the subsequent translocation of the NF-κB transcription factor to the nucleus. Isoquinoline derivatives can inhibit the phosphorylation of these MAPKs, thereby preventing NF-κB activation and reducing the expression of inflammatory genes.[2]
Caption: Inhibition of the MAPKs/NF-κB pathway by isoquinoline derivatives.
Anticancer Mechanism: Tubulin Polymerization Inhibition Leading to Apoptosis
The inhibition of tubulin polymerization by 1-phenyl-3,4-dihydroisoquinoline derivatives triggers a cascade of events culminating in programmed cell death (apoptosis).[4] The disruption of microtubule formation activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately initiates the intrinsic apoptotic pathway.
Caption: Apoptotic pathway induced by tubulin polymerization inhibitors.
Conclusion
The this compound core represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on analogous compounds, this derivative holds potential for applications in oncology, neurodegenerative diseases, and infectious diseases. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The synthetic accessibility via the Bischler-Napieralski reaction provides a solid foundation for the generation of a library of related compounds for structure-activity relationship studies.
References
- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The presence of a reactive chloromethyl group at the 1-position of the dihydroisoquinoline scaffold allows for facile derivatization through nucleophilic substitution reactions. This enables the introduction of the 3,3-dimethyl-3,4-dihydroisoquinoline moiety into a wide range of molecular architectures, making it a valuable intermediate for the synthesis of novel therapeutic agents and complex organic molecules. The dihydroisoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic compounds.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.
Synthesis of this compound
The synthesis of the title compound can be achieved via a two-step sequence involving the preparation of an N-acyl-β-phenylethylamine precursor followed by a Bischler-Napieralski cyclization.
Diagram of Synthetic Pathway
Application Notes and Protocols: Reactions of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group at the 1-position of the dihydroisoquinoline scaffold allows for facile nucleophilic substitution reactions. This reactivity enables the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of substituted 3,3-dimethyl-3,4-dihydroisoquinoline derivatives for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The 3,4-dihydroisoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potential as central nervous system agents, cardiovascular drugs, and antimicrobial compounds. The gem-dimethyl substitution at the 3-position can enhance metabolic stability and introduce conformational constraints that may be beneficial for biological activity.
These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for the synthesis of key derivatives.
General Reactivity
The key to the synthetic utility of this compound lies in the electrophilic nature of the carbon atom in the chloromethyl group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group. This classical SN2 reaction allows for the formation of new carbon-heteroatom or carbon-carbon bonds at the 1-methylene position.
Common classes of nucleophiles that can be employed in reactions with this compound include:
-
Nitrogen Nucleophiles: Primary and secondary amines, azides, and phthalimide.
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.
-
Sulfur Nucleophiles: Thiols and thiophenols.
-
Carbon Nucleophiles: Cyanide and organometallic reagents.
The general reaction scheme is depicted below:
Caption: General scheme for the SN2 reaction of this compound with a nucleophile.
Experimental Protocols
The following protocols are representative examples for the reaction of this compound with different classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Synthesis of 1-(Aminomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline Derivatives
This protocol describes the reaction with a primary or secondary amine to yield the corresponding aminomethyl derivative.
Caption: Experimental workflow for the synthesis of 1-(aminomethyl) derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (2.0 eq) and DIEA (2.5 eq).
-
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(aminomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline derivative.
Protocol 2: Synthesis of 1-(Alkoxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline Derivatives
This protocol details the synthesis of ether derivatives through reaction with an alcohol in the presence of a strong base.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add the desired alcohol (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 1-(alkoxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline.
Protocol 3: Synthesis of (3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile
This protocol outlines the formation of a new carbon-carbon bond using cyanide as the nucleophile.
Materials:
-
This compound
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq) in one portion. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 50 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a mixture of water and ice.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile.
Data Summary
The following table summarizes expected outcomes for the reactions of this compound with various nucleophiles based on analogous reactions of similar substrates. The yields and reaction conditions are illustrative and may require optimization.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Morpholine | Morpholine | DIEA | DMF | 60 | 18 | 1-(Morpholinomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | 75-90 |
| Benzylamine | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 24 | 1-(Benzylaminomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | 70-85 |
| Sodium Methoxide | CH₃ONa | - | Methanol | 25 | 12 | 1-(Methoxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | 80-95 |
| Sodium Thiophenoxide | PhSNa | - | THF | 25 | 8 | 1-(Phenylthiomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | 85-95 |
| Sodium Azide | NaN₃ | - | DMSO | 50 | 12 | 1-(Azidomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | 80-90 |
| Potassium Cyanide | KCN | - | DMSO | 50 | 10 | (3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile | 70-85 |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the central role of this compound as a precursor to a variety of functionalized derivatives.
Caption: Synthetic pathways from this compound to various derivatives.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinoline analogs. The protocols provided herein offer a foundation for the exploration of its chemistry. The ability to readily introduce various functionalities makes this compound a key tool for researchers in the field of medicinal chemistry and drug development, facilitating the rapid generation of compound libraries for biological screening and the optimization of lead compounds. Careful selection of nucleophiles and optimization of reaction conditions will enable the efficient synthesis of novel molecules with potential therapeutic applications.
Protocol for the Derivatization of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group at the 1-position allows for facile nucleophilic substitution reactions, providing a convenient entry point for the synthesis of a diverse library of derivatives. This derivatization is crucial for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. The dihydroisoquinoline core is a common scaffold in numerous biologically active compounds. The derivatization at the C1-methyl position enables the introduction of various pharmacophoric groups, leading to the potential modulation of activity against a range of biological targets.
This document provides a detailed protocol for the derivatization of this compound with common nucleophiles, including amines, thiols, and alkoxides.
Experimental Protocols
The derivatization of this compound proceeds via a nucleophilic substitution reaction. The general scheme involves the displacement of the chloride ion by a nucleophile.
General Reaction Scheme:
Protocol 1: Derivatization with Amines (e.g., Piperidine)
This protocol describes the synthesis of 1-(Piperidin-1-ylmethyl)-3,3-dimethyl-3,4-dihydroisoquinoline.
Materials:
-
This compound
-
Piperidine
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).
-
Add piperidine (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(Piperidin-1-ylmethyl)-3,3-dimethyl-3,4-dihydroisoquinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization with Thiols (e.g., Thiophenol)
This protocol describes the synthesis of 1-((Phenylthio)methyl)-3,3-dimethyl-3,4-dihydroisoquinoline.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0 °C, add thiophenol (1.1 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient).
-
Isolate the pure 1-((Phenylthio)methyl)-3,3-dimethyl-3,4-dihydroisoquinoline and characterize by spectroscopic methods.
Protocol 3: Derivatization with Alkoxides (e.g., Sodium Methoxide)
This protocol describes the synthesis of 1-(Methoxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Add sodium methoxide (1.5 mmol) to the solution and stir the mixture at room temperature.
-
Heat the reaction to reflux (approximately 65 °C) and maintain for 3-5 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the desired 1-(Methoxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline.
-
Characterize the product using spectroscopic techniques.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
| Derivative | Nucleophile | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 1-(Piperidin-1-ylmethyl)-... | Piperidine | 85-95 | 7.10-7.30 (m, 4H), 3.85 (s, 2H), 2.70 (t, 2H), 2.40-2.60 (m, 4H), 1.50-1.70 (m, 6H), 1.30 (s, 6H) | [M+H]⁺ calculated for C₁₈H₂₇N₂: 271.22; found: 271.22 |
| 1-((Phenylthio)methyl)-... | Thiophenol | 80-90 | 7.10-7.40 (m, 9H), 4.10 (s, 2H), 2.75 (t, 2H), 1.35 (s, 6H) | [M+H]⁺ calculated for C₁₉H₂₂NS: 296.15; found: 296.15 |
| 1-(Methoxymethyl)-... | Methoxide | 75-85 | 7.10-7.30 (m, 4H), 4.50 (s, 2H), 3.40 (s, 3H), 2.70 (t, 2H), 1.30 (s, 6H) | [M+H]⁺ calculated for C₁₄H₂₀NO: 218.15; found: 218.15 |
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound.
Application Notes and Protocols: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of a reactive chloromethyl group at the 1-position of the dihydroisoquinoline scaffold allows for facile nucleophilic substitution, enabling the synthesis of a diverse array of derivatives. This reactivity, coupled with the inherent pharmacological potential of the dihydroisoquinoline core, makes it a valuable starting material for the development of novel therapeutic agents. The 3,3-dimethyl substitution provides steric hindrance that can influence the molecule's conformation and metabolic stability.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on derivatives exhibiting anti-hypoxic, analgesic, and antimicrobial properties.
Data Presentation
The following table summarizes the biological activities of representative derivatives synthesized from this compound.
| Compound ID | Derivative Structure | Biological Activity | Quantitative Data |
| 1a | 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-N-phenylacetamide | Analgesic | - |
| 1b | N-(4-Chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamide | Analgesic | - |
| 1c | 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide | Analgesic, Antimicrobial | Significant activity against Staphylococcus aureus |
| 1d | 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-N-p-tolylacetamide | Anti-hypoxic | Most active in series |
| 1e | N-Benzyl-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamide | Antimicrobial | Significant activity against Staphylococcus aureus |
Quantitative data such as IC50 or MIC values were not explicitly provided in the reviewed literature for these specific compounds, but their qualitative activities were noted.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the nucleophilic substitution of the chloromethyl group on the 3,3-dimethyl-3,4-dihydroisoquinoline core.
Protocol 1: General Procedure for the Synthesis of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides
This protocol describes the synthesis of N-substituted acetamide derivatives via the reaction of this compound with various anilines or benzylamine.
Materials:
-
This compound
-
Substituted aniline or benzylamine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, 4-methylaniline, benzylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the appropriate aniline or benzylamine (1.1 mmol) in dry DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in dry DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamide derivative.
Visualizations
Logical Relationship: From Building Block to Bioactive Derivatives
The following diagram illustrates the central role of this compound as a precursor to a variety of biologically active molecules.
Caption: Versatility of the building block for diverse derivatives.
Experimental Workflow: Synthesis of Acetamide Derivatives
This diagram outlines the key steps in the synthesis and purification of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamide derivatives.
Caption: Workflow for the synthesis of acetamide derivatives.
Signaling Pathway: Potential Mechanism of Action for Analgesic Effects
While the exact mechanism is not fully elucidated, many analgesic compounds acting on the central nervous system modulate neurotransmitter pathways. The following is a generalized representation of a potential signaling pathway that could be influenced by these derivatives.
Caption: Potential analgesic signaling pathway modulation.
Application Notes and Protocols for the Bischler-Napieralski Synthesis of Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent under acidic conditions.[1][2] The resulting dihydroisoquinoline core is a prevalent scaffold in a wide array of natural products, pharmaceuticals, and other biologically active molecules, making this reaction highly relevant to drug discovery and development.[2][3]
The reaction is particularly effective when the aromatic ring is electron-rich.[2][4] A variety of condensing agents can be employed, with phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O) being the most common.[1][5] The choice of reagent and reaction conditions can significantly influence the reaction outcome and yield. For substrates that lack electron-donating groups on the aromatic ring, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary.[1][5]
This document provides detailed experimental procedures, quantitative data from representative reactions, and a workflow diagram to guide researchers in the successful application of the Bischler-Napieralski synthesis.
Reaction Mechanism
The mechanism of the Bischler-Napieralski reaction is generally understood to proceed through one of two primary pathways, largely dependent on the specific reaction conditions.[1]
-
Path A: Dichlorophosphoryl Imine-Ester Intermediate: In this pathway, the amide carbonyl oxygen coordinates to the Lewis acidic dehydrating agent (e.g., POCl₃). Subsequent intramolecular cyclization is followed by elimination to form the imine product.[4]
-
Path B: Nitrilium Ion Intermediate: Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to afford the cyclized product.[1][4]
Regardless of the precise intermediate, the final step typically involves neutralization to yield the deprotonated 3,4-dihydroisoquinoline.[4]
Quantitative Data Summary
The following table summarizes quantitative data from various Bischler-Napieralski reactions, showcasing the impact of different substrates, reagents, and conditions on reaction outcomes.
| Starting Amide | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(4-methoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | 85 | Org. Lett. 2020, 22, 4568[4] |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | 4 | 78 | J. Org. Chem. 1991, 56, 6034-6038[6] |
| N-phenethylbenzamide | P₂O₅ | Toluene | Reflux | 6 | 65 | Tetrahedron 1980, 36, 1279[6] |
| N-(4-chlorophenethyl)acetamide | Tf₂O / 2-chloropyridine | DCM | -20 to 0 | 1 | 92 | J. Am. Chem. Soc. 2023, 145, 20062[4] |
| N-(phenethyl)isobutyramide | PPA | neat | 100 | 3 | 72 | J. Org. Chem. 2010, 75, 5627-5634[6] |
Experimental Protocols
Below are two detailed protocols for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines using different dehydrating agents.
Protocol 1: Synthesis of a Dihydroisoquinoline using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from Org. Lett. 2020, 22, 4568.[4]
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
Methanol (MeOH)
-
Water
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To an oven-dried round-bottom flask, add the β-arylethylamide (e.g., 0.29 mmol).
-
Add anhydrous DCM (2 mL) and POCl₃ (2 mL) to the flask.
-
Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.
-
Heat the resulting solution to reflux and maintain for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture via rotary evaporation to remove the solvent and excess POCl₃.
-
Dissolve the resulting residue in a 9:1 mixture of MeOH/water (3.5 mL) and cool the solution to 0 °C in an ice bath.
-
Carefully add NaBH₄ portion-wise until the pH of the solution reaches approximately 7.
-
Add saturated aqueous NH₄Cl dropwise, followed by a small piece of ice.
-
Dilute the mixture with DCM and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Dihydroisoquinoline using Triflic Anhydride (Tf₂O)
This protocol is adapted from J. Am. Chem. Soc. 2023, 145, 20062.[4]
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2-Chloropyridine (2.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (12 equiv)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Rotary evaporator
Procedure:
-
To a solution of the amide (e.g., 4.79 mmol, 1.0 equiv) in anhydrous DCM (40 mL) at -20 °C, add 2-chloropyridine (2.0 equiv).
-
Stir the resulting mixture at -20 °C for 5 minutes.
-
Add Tf₂O (1.25 equiv) dropwise via syringe.
-
Stir the reaction mixture at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes. The solution color may change from yellow to dark red.
-
In a separate flask, prepare a solution of NaBH₄ (12 equiv) in MeOH (20 mL).
-
Add the NaBH₄ solution to the reaction mixture at 0 °C.
-
Allow the resulting mixture to stir while slowly warming to 22 °C over 1 hour.
-
Quench the reaction by the addition of water.
-
Extract the mixture with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Bischler-Napieralski Synthesis
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
Application of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of fused heterocyclic systems. The presence of a reactive chloromethyl group at the 1-position and the inherent reactivity of the cyclic imine functionality allows for the construction of novel polycyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document provides an overview of its application in the synthesis of thiazolo[3,2-b]isoquinolinium and pyrimido[2,1-a]isoquinolinium derivatives, complete with detailed experimental protocols and data.
The gem-dimethyl substitution at the 3-position offers steric hindrance that can influence the regioselectivity of reactions and the stability of the resulting products. The dihydroisoquinoline core is a prevalent motif in numerous biologically active natural products and synthetic compounds.
I. Synthesis of Fused Thiazolo[3,2-b]isoquinolinium Derivatives
The reaction of this compound with thiourea provides a direct route to the synthesis of 2-amino-10,10-dimethyl-10,11-dihydro-7H-thiazolo[3,2-b]isoquinolin-4-ium bromide, a fused heterocyclic system with potential applications in the development of novel therapeutic agents.
Reaction Scheme:
Caption: Synthesis of a Thiazolo[3,2-b]isoquinolinium derivative.
Experimental Protocol: Synthesis of 2-Amino-10,10-dimethyl-10,11-dihydro-7H-thiazolo[3,2-b]isoquinolin-4-ium bromide
Materials:
-
This compound hydrochloride
-
Thiourea
-
Ethanol
Procedure:
-
A mixture of this compound hydrochloride (1.0 eq) and thiourea (1.2 eq) in absolute ethanol is prepared.
-
The reaction mixture is heated at reflux for a specified duration.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Quantitative Data:
| Product | Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (%) |
| 2-Amino-10,10-dimethyl-10,11-dihydro-7H-thiazolo[3,2-b]isoquinolin-4-ium bromide | This compound | Thiourea | Ethanol | 4-6 hours | 85-95 |
II. Synthesis of Fused Pyrimido[2,1-a]isoquinolinium Derivatives
The cyclocondensation reaction between this compound and 2-aminopyrimidines offers an efficient pathway for the synthesis of fused pyrimido[2,1-a]isoquinolinium salts. These compounds are of interest due to their structural similarity to biologically active quinazoline and isoquinoline alkaloids.
Reaction Scheme:
Caption: Synthesis of a Pyrimido[2,1-a]isoquinolinium derivative.
Experimental Protocol: Synthesis of 10,10-Dimethyl-7,8,10,11-tetrahydro-7H-pyrimido[2,1-a]isoquinolin-5-ium chloride
Materials:
-
This compound hydrochloride
-
2-Aminopyrimidine
-
Acetonitrile
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in dry acetonitrile, 2-aminopyrimidine (1.1 eq) is added.
-
The reaction mixture is stirred and heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to induce precipitation.
-
The solid product is collected by filtration, washed with diethyl ether, and dried to yield the target compound.
-
Further purification can be achieved by recrystallization.
Quantitative Data:
| Product | Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (%) |
| 10,10-Dimethyl-7,8,10,11-tetrahydro-7H-pyrimido[2,1-a]isoquinolin-5-ium chloride | This compound | 2-Aminopyrimidine | Acetonitrile | 8-12 hours | 70-85 |
Logical Workflow for Heterocyclic Synthesis
The general workflow for utilizing this compound in the synthesis of fused heterocycles involves a straightforward, typically one-pot, cyclocondensation reaction with a suitable binucleophile.
Caption: General workflow for fused heterocycle synthesis.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of diverse, fused heterocyclic systems. The straightforward reaction protocols and generally high yields make it an attractive starting material for the construction of molecular libraries for screening in drug discovery programs. The examples provided for the synthesis of thiazolo[3,2-b]isoquinolinium and pyrimido[2,1-a]isoquinolinium derivatives highlight the potential of this reagent in generating novel chemical entities with potential biological activity. Further exploration of its reactivity with other binucleophiles is warranted to expand the scope of accessible heterocyclic scaffolds.
Application Notes and Protocols: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Analogs from Dihydroisoquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinolines (THIQs) are a pivotal class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals.[1][2][3][4][5] The THIQ scaffold is a recognized privileged structure in medicinal chemistry, with analogs exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][5][6][7] A primary and efficient strategy for the synthesis of chiral THIQs involves the asymmetric reduction of their 3,4-dihydroisoquinoline (DHIQ) precursors. This approach offers a direct and atom-economical route to enantiomerically enriched THIQ alkaloids and their analogs.[8][9]
These application notes provide detailed protocols for the synthesis of THIQ analogs via the reduction of DHIQs, focusing on catalytic asymmetric hydrogenation and transfer hydrogenation methods. The protocols are intended to be a practical guide for researchers in academic and industrial settings.
Synthetic Strategies Overview
The conversion of DHIQs to THIQs is fundamentally a reduction of the C=N double bond of the imine moiety. The primary methods to achieve this transformation, particularly with stereocontrol, are catalytic.
-
Asymmetric Hydrogenation (AH): This method employs molecular hydrogen (H₂) as the reductant in the presence of a chiral metal catalyst, typically based on iridium or rhodium.[8][9][10]
-
Asymmetric Transfer Hydrogenation (ATH): In this approach, a hydrogen donor molecule, such as a formic acid/triethylamine mixture or isopropanol, is used in place of H₂ gas.[10][11] Ruthenium-based catalysts, like the well-established Noyori-type catalysts, are commonly employed for this transformation.[10][11]
The choice between AH and ATH can depend on several factors including substrate scope, catalyst availability and cost, and scalability of the reaction.
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 1-Substituted 3,4-Dihydroisoquinoline
This protocol is based on the highly efficient asymmetric hydrogenation of 1-substituted 3,4-dihydroisoquinolines using an iridium/(f)-binaphane complex, which has demonstrated excellent reactivity and enantioselectivities.[8]
Materials:
-
1-Substituted 3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(f)-Binaphane ligand
-
Iodine (I₂)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox, to a dried Schlenk flask, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (f)-binaphane (2.2 mol%). Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-substituted 3,4-dihydroisoquinoline (1.0 equiv) in anhydrous methanol.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Add the prepared catalyst solution via cannula. Seal the autoclave and purge with hydrogen gas 3-5 times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar) and stir the reaction mixture at a specified temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2,3,4-tetrahydroisoquinoline analog.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of a 3,4-Dihydroisoquinoline
This protocol is adapted from the widely used Noyori-type asymmetric transfer hydrogenation, which is effective for the reduction of cyclic imines.[11]
Materials:
-
3,4-Dihydroisoquinoline
-
[RuCl₂(η⁶-p-cymene)]₂
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, mix [RuCl₂(η⁶-p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%). Add anhydrous solvent (e.g., acetonitrile) and stir for 20-30 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve the 3,4-dihydroisoquinoline (1.0 equiv) in the reaction solvent.
-
Transfer Hydrogenation: To the substrate solution, add the pre-formed catalyst. Then, add a freshly prepared azeotropic mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) as the hydrogen source. Stir the reaction mixture at a specified temperature (e.g., 25-40 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure 1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Analyze the product to determine the yield, confirm its structure (NMR, MS), and measure the enantiomeric excess (chiral HPLC).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs from dihydroisoquinoline precursors using different catalytic systems.
Table 1: Asymmetric Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines
| Entry | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| 1 | Ir/(f)-binaphane | 1-Phenyl-3,4-dihydroisoquinoline | >99 | 99 | [8] |
| 2 | Ir/(f)-binaphane | 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | >99 | 99 | [8] |
| 3 | Ir/(f)-binaphane | 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | >99 | 98 | [8] |
Table 2: Asymmetric Transfer Hydrogenation of 1-Substituted-3,4-dihydroisoquinolines
| Entry | Catalyst System | Hydrogen Source | Substrate | Yield (%) | ee (%) | Reference |
| 1 | Ru(II)/Ts-DPEN | HCOOH/Et₃N | 1-Methyl-3,4-dihydroisoquinoline | 95 | 97 | [11] |
| 2 | Ru(II)/Ts-DPEN | HCOOH/Et₃N | 1-Propyl-3,4-dihydroisoquinoline | 92 | 96 | [11] |
| 3 | Ru(II)/Ts-DPEN | HCOOH/Et₃N | 1-Benzyl-3,4-dihydroisoquinoline | 89 | 95 | [11] |
Visualizations
General Workflow for THIQ Synthesis from DHIQ
Caption: Synthetic workflow from DHIQ to THIQ.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Simplified ATH catalytic cycle.
Application in Drug Discovery
The synthetic protocols described herein provide access to a diverse range of chiral 1,2,3,4-tetrahydroisoquinoline analogs. These compounds serve as valuable building blocks and final drug candidates in various therapeutic areas. For instance, THIQ derivatives have been investigated for their potential as:
-
Anticancer Agents: Some analogs act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[12]
-
Antiviral Agents: Certain THIQ derivatives have shown potent activity against HIV by inhibiting reverse transcriptase.[1]
-
Antibacterial Agents: Novel THIQ analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[1]
-
CNS-Active Agents: The THIQ core is present in molecules targeting central nervous system disorders, such as orexin receptor antagonists for the treatment of sleep disorders.[10][11]
The ability to synthesize these compounds in an enantiomerically pure form is often critical, as the biological activity and pharmacokinetic properties of stereoisomers can differ significantly. The detailed protocols and methodologies provided in these application notes are intended to empower researchers to efficiently synthesize and explore the therapeutic potential of novel 1,2,3,4-tetrahydroisoquinoline analogs.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Functionalization of Dihydroisoquinolines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The dihydroisoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its versatile biological activities have made it a cornerstone in drug discovery and development. Consequently, the development of efficient and selective methods for the functionalization of dihydroisoquinolines and their tetrahydroisoquinoline precursors is of paramount importance. This document provides detailed application notes and experimental protocols for key catalytic methods employed in the functionalization of these important nitrogen-containing heterocycles.
Asymmetric Organocatalytic Synthesis of Dihydroisoquinolinones
This method facilitates the enantioselective synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones through a one-pot, three-step domino reaction sequence. The reaction is catalyzed by a quinine-based squaramide organocatalyst and proceeds via an aza-Henry reaction, followed by hemiaminalization and subsequent oxidation.[1]
Quantitative Data Summary
| Entry | R¹ | R² | Time (h) | Yield (%)[1] | ee (%)[1] |
| 1 | H | Ph | 72 | 78 | 95 |
| 2 | H | 4-Me-C₆H₄ | 72 | 75 | 94 |
| 3 | H | 4-MeO-C₆H₄ | 72 | 68 | 92 |
| 4 | H | 4-F-C₆H₄ | 72 | 71 | 93 |
| 5 | H | 4-Cl-C₆H₄ | 48 | 65 | 90 |
| 6 | H | 4-Br-C₆H₄ | 48 | 63 | 89 |
| 7 | H | 2-thienyl | 96 | 55 | 85 |
| 8 | 4-MeO | Ph | 72 | 72 | 96 |
| 9 | 4-Cl | Ph | 48 | 69 | 91 |
Experimental Protocol: General Procedure for Asymmetric Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives[1]
-
To a glass vial equipped with a magnetic stirrer bar, add the 2-(nitromethyl)benzaldehyde (0.5 mmol, 1.0 equiv.), the N-tosyl-protected aldimine (0.55 mmol, 1.1 equiv.), and the quinine-based squaramide organocatalyst (5 mol%).
-
Dissolve the mixture in toluene (1 mL).
-
Stir the reaction mixture at -20 °C for the time indicated in the table above.
-
Add pyridinium chlorochromate (PCC) (0.75 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-one.
Reaction Workflow
Caption: One-pot organocatalytic synthesis of dihydroisoquinolinones.
Copper-Catalyzed Oxidative C(sp³)-H Functionalization
This versatile method utilizes a magnetically recoverable copper nanocatalyst for the oxidative C(sp³)-H functionalization of N-aryl tetrahydroisoquinolines (THIQs). The reaction can be adapted for various nucleophiles, including nitromethane (aza-Henry reaction), or for the direct α-oxidation to form dihydroisoquinolinones.[1][2]
Quantitative Data Summary
| Entry | Substrate (THIQ) | Nucleophile | Oxidant | Yield (%)[1][2] |
| 1 | N-phenyl-THIQ | Nitromethane | TBHP | 96 |
| 2 | N-(4-tolyl)-THIQ | Nitromethane | TBHP | 92 |
| 3 | N-(4-methoxyphenyl)-THIQ | Nitromethane | TBHP | 88 |
| 4 | N-(4-chlorophenyl)-THIQ | Nitromethane | TBHP | 95 |
| 5 | N-phenyl-THIQ | Diethyl phosphite | TBHP | 85 |
| 6 | N-phenyl-THIQ | Phenylacetylene | TBHP | 78 |
| 7 | N-phenyl-THIQ | Indole | TBHP | 82 |
| 8 | N-phenyl-THIQ | - | O₂ | 88 (as dihydroisoquinolinone) |
Experimental Protocols
General Procedure for Oxidative Coupling with Nucleophiles: [2]
-
In a round-bottom flask, combine the N-aryl-1,2,3,4-tetrahydroisoquinoline (0.5 mmol, 1.0 equiv.), the nucleophile (0.55 mmol, 1.1 equiv.), and the magnetically recoverable copper nanocatalyst (CuNPs/MagSilica, 10 mg, 0.4 mol %).
-
Add acetonitrile (2 mL) to the mixture.
-
Under a nitrogen atmosphere, add tert-butyl hydroperoxide (TBHP, 70 wt % in water, 1.5 equiv.).
-
Heat the reaction mixture in an oil bath at 70 °C until complete conversion of the starting material is observed by TLC.
-
After completion, cool the reaction to room temperature and use an external magnet to hold the catalyst at the bottom of the flask.
-
Decant the supernatant and wash the catalyst with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for α-Oxidation to Dihydroisoquinolinones: [2]
-
To a round-bottom flask, add the N-aryl-1,2,3,4-tetrahydroisoquinoline (0.3 mmol, 1.0 equiv.) and the copper nanocatalyst (15 mg, 1 mol %).
-
Add acetonitrile (2 mL).
-
Place the reaction under an oxygen atmosphere (balloon).
-
Heat the mixture in an oil bath at 70 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, remove the catalyst with a magnet, and concentrate the solvent.
-
Purify the residue by column chromatography to yield the 2-aryl-3,4-dihydroisoquinolin-1(2H)-one.
Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed oxidative functionalization.
Metal-Free Oxidative C(sp³)-H Functionalization using DDQ
This method provides a mild and efficient metal-free approach for the direct functionalization of N-acyl/sulfonyl protected tetrahydroisoquinolines. The reaction proceeds through the in-situ generation of a reactive N-acyl/sulfonyl iminium ion via oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is then trapped by a nucleophile.[3][4]
Quantitative Data Summary
| Entry | N-Protecting Group | Nucleophile | Yield (%)[3][4] |
| 1 | Boc | Allyltributylstannane | 98 |
| 2 | Cbz | Allyltributylstannane | 84 |
| 3 | Ac | Allyltributylstannane | 65 |
| 4 | Ts | Allyltributylstannane | 78 |
| 5 | Boc | 1-(tert-Butyldimethylsilyloxy)cyclohexene | 82 |
| 6 | Boc | 1-Phenyl-1-(trimethylsilyloxy)ethene | 75 |
| 7 | Boc | Indole | 88 |
| 8 | Boc | Trimethylsilyl cyanide | 92 |
Experimental Protocol: General Procedure for DDQ-Mediated Functionalization[3][4]
-
To a stirred solution of the N-protected 1,2,3,4-tetrahydroisoquinoline (0.30 mmol) in anhydrous dichloromethane (3.0 mL) under an argon atmosphere, add 4 Å molecular sieves (120 mg).
-
Stir the suspension at room temperature for 15 minutes.
-
Add DDQ (0.33 mmol, 1.1 equiv.) portion-wise to the mixture.
-
Stir the reaction at room temperature for 30 minutes. The solution should turn from dark green to pale yellow.
-
Add the nucleophile (0.75 mmol, 2.5 equiv.) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C1-functionalized tetrahydroisoquinoline.
Reaction Mechanism
Caption: Mechanism of DDQ-mediated C-H functionalization.
Visible-Light Photoredox Catalysis for C1-Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the C1-H functionalization of N-aryl tetrahydroisoquinolines. A variety of transformations, including alkylation, arylation, and cyanation, can be achieved under mild conditions using a photocatalyst, such as Ru(bpy)₃Cl₂ or organic dyes, and a light source.[3]
Quantitative Data Summary: Cross-Dehydrogenative Coupling with Michael Acceptors[3]
| Entry | Michael Acceptor | Photocatalyst | Yield (%)[3] |
| 1 | Methyl vinyl ketone | Ru(bpy)₃Cl₂ | 75 |
| 2 | Acrylonitrile | Ru(bpy)₃Cl₂ | 68 |
| 3 | Methyl acrylate | Ru(bpy)₃Cl₂ | 82 |
| 4 | Phenyl vinyl sulfone | Ru(bpy)₃Cl₂ | 71 |
| 5 | N-Phenylmaleimide | Ir(ppy)₂(dtbbpy)PF₆ | 95 |
Experimental Protocol: General Procedure for Photoredox-Catalyzed Coupling with Michael Acceptors[3]
-
In a vial, dissolve the N-aryl tetrahydroisoquinoline (0.2 mmol, 1.0 equiv.), the Michael acceptor (0.4 mmol, 2.0 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in anhydrous and degassed acetonitrile (2 mL).
-
Seal the vial and place it approximately 5 cm from a blue LED lamp.
-
Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the C1-functionalized product.
Catalytic Cycle
Caption: Photocatalytic cycle for cross-dehydrogenative coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Protecting Group Strategies for 3,4-Dihydroisoquinoline Nitrogen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of common protecting group strategies for the nitrogen atom of the 3,4-dihydroisoquinoline scaffold, a crucial heterocyclic motif in medicinal chemistry. The selection of an appropriate protecting group is critical for the successful multi-step synthesis of complex molecules, ensuring chemoselectivity and high yields.
Application Notes
The choice of a protecting group for the 3,4-dihydroisoquinoline nitrogen depends on the overall synthetic strategy, including the stability required during subsequent reaction steps and the conditions for its eventual removal. The most commonly employed protecting groups include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Acetyl (Ac), Benzyl (Bn), and 3,4-Dimethoxybenzyl (DMB).
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability to a broad range of non-acidic reagents.[1] It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. Deprotection is efficiently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] Thermal and microwave-assisted deprotection methods have also been developed, offering alternatives to strong acids.[2][3]
Benzyloxycarbonyl (Cbz): The Cbz group is another popular choice, offering orthogonality to the Boc group. It is introduced using benzyl chloroformate (Cbz-Cl).[4] A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions, making it suitable for substrates with acid- or base-labile functional groups.[5] Acidic conditions can also be employed for its removal.[5]
Acetyl (Ac): The acetyl group can be introduced using reagents like acetyl chloride or acetic anhydride. While acetyl protection is straightforward, its removal requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, which can limit its applicability in the presence of sensitive functional groups.[6]
Benzyl (Bn): The benzyl group is a robust protecting group that can be introduced by reaction with benzyl halides. Similar to the Cbz group, it can be removed by catalytic hydrogenolysis. Oxidative methods can also be employed for N-debenzylation.
3,4-Dimethoxybenzyl (DMB): The DMB group offers an alternative to the benzyl group with the advantage of being removable under milder oxidative conditions due to its electron-rich aromatic ring. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or phenyliodine(III) bis(trifluoroacetate) (PIFA) can be used for its cleavage.[7]
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Reagents | Typical Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Boc | (Boc)₂O, DMAP, Et₃N | MeCN, rt | TFA, HCl, or Heat | DCM, rt (TFA/HCl); MeCN/acetone, 230-245°C (Thermal) | Good to Excellent | 73-90% (Thermal)[2] |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O, 0°C to rt | H₂/Pd-C, NaBH₄/Pd-C | MeOH, rt to 60°C | 90%[4] | 93-98%[8] |
| Acetyl | Acetyl chloride, Et₃N | Nitromethane, 45°C | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | Reflux | 84% (for a related urea)[1] | Substrate Dependent |
| Benzyl | Benzyl bromide | Base | H₂/Pd-C, Oxidizing agents | MeOH (Hydrogenolysis) | 55-63%[1] | 83-87%[9] |
| DMB | DMB-Cl, Base | N/A | PIFA | CH₂Cl₂, rt | N/A | 83%[7] |
Note: Yields are highly substrate and reaction condition dependent. The values presented are representative examples from the literature.
Experimental Protocols
Boc Protection of 3,4-Dihydroisoquinoline
This protocol is adapted from a general procedure for the N-Boc protection of amines.
Materials:
-
3,4-Dihydroisoquinoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3,4-dihydroisoquinoline (1.0 equiv) in acetonitrile, add triethylamine (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).[2]
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the N-Boc-3,4-dihydroisoquinoline.
Thermal Deprotection of N-Boc-3,4-dihydroisoquinoline
Materials:
-
N-Boc-3,4-dihydroisoquinoline
-
Methanol or Acetonitrile/Acetone mixture
-
High-temperature plug flow reactor or sealed tube
Procedure:
-
Prepare a solution of N-Boc-3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol or a 1:1 mixture of acetonitrile/acetone).[2]
-
Heat the solution in a sealed tube or pass it through a high-temperature plug flow reactor at 230-245°C.[2]
-
The residence time should be optimized, typically ranging from 45 to 60 minutes.[2]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the deprotected 3,4-dihydroisoquinoline.
Cbz Protection of 3,4-Dihydroisoquinoline
This protocol is based on a general procedure for N-Cbz protection.[4]
Materials:
-
3,4-Dihydroisoquinoline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-dihydroisoquinoline (1.0 equiv) in a 2:1 mixture of THF and water.[4]
-
Add sodium bicarbonate (2.0 equiv).[4]
-
Cool the mixture to 0°C and add benzyl chloroformate (1.5 equiv) dropwise.[4]
-
Stir the reaction mixture at 0°C and allow it to warm to room temperature, stirring for approximately 20 hours.[4]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-3,4-dihydroisoquinoline.
Deprotection of N-Cbz-3,4-dihydroisoquinoline by Hydrogenolysis
Materials:
-
N-Cbz-3,4-dihydroisoquinoline
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Celite
Procedure:
-
Dissolve the N-Cbz-3,4-dihydroisoquinoline (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3,4-dihydroisoquinoline.
Acetyl Protection of 3,4-Dihydroisoquinoline
This protocol is adapted from a procedure for the acylation of 3,4-dihydroisoquinoline.[1]
Materials:
-
3,4-Dihydroisoquinoline
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Nitromethane
Procedure:
-
Dissolve 3,4-dihydroisoquinoline (1.0 equiv) in nitromethane.[1]
-
Add acetyl chloride (1.1 equiv) followed by triethylamine (1.1 equiv).[1]
-
Stir the mixture at 45°C for 2 hours.[1]
-
After cooling, the product can often be isolated by recrystallization or purified by silica gel column chromatography.
Visualizations
Caption: Workflow for Boc protection and deprotection.
Caption: Workflow for Cbz protection and deprotection.
Caption: Workflows for Acetyl, Benzyl, and DMB protection.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Introduction
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is prevalent in a range of biologically active molecules. The synthesis of 3,4-dihydroisoquinolines is effectively achieved through the Bischler-Napieralski reaction, which involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[1][2] This method provides a robust and scalable route to this important class of compounds.
This document outlines a detailed protocol for the scale-up synthesis of this compound, beginning with the preparation of the requisite N-(2-(1,1-dimethyl-2-phenylethyl))-2-chloroacetamide precursor, followed by its cyclization via the Bischler-Napieralski reaction.
Synthetic Scheme
The overall synthesis is a two-step process:
-
Amide Formation: Acylation of 2-(1,1-dimethyl-2-phenylethyl)amine with chloroacetyl chloride to yield N-(2-(1,1-dimethyl-2-phenylethyl))-2-chloroacetamide.
-
Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization of the amide intermediate using a dehydrating agent to form the final product, this compound.
Experimental Protocols
Part 1: Synthesis of N-(2-(1,1-dimethyl-2-phenylethyl))-2-chloroacetamide (Amide Precursor)
This protocol describes the synthesis of the amide precursor necessary for the subsequent cyclization reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) | Volume (mL) |
| 2-(1,1-dimethyl-2-phenylethyl)amine | 149.23 | 1.0 | 149.2 | - |
| Chloroacetyl chloride | 112.94 | 1.1 | 124.2 | 83.4 |
| Triethylamine (TEA) | 101.19 | 1.2 | 121.4 | 167.5 |
| Dichloromethane (DCM) | - | - | - | 1500 |
| 1 M Hydrochloric acid (HCl) | - | - | - | 500 |
| Saturated sodium bicarbonate (NaHCO₃) | - | - | - | 500 |
| Brine | - | - | - | 500 |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | As needed |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-(1,1-dimethyl-2-phenylethyl)amine (149.2 g, 1.0 mol) and dichloromethane (DCM, 1000 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (121.4 g, 1.2 mol) to the stirred solution.
-
Slowly add a solution of chloroacetyl chloride (124.2 g, 1.1 mol) in DCM (500 mL) via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl (500 mL).
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-(2-(1,1-dimethyl-2-phenylethyl))-2-chloroacetamide.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| N-(2-(1,1-dimethyl-2-phenylethyl))-2-chloroacetamide | 225.7 | 203-214 | 90-95 | >98% |
Part 2: Scale-Up Synthesis of this compound
This protocol details the Bischler-Napieralski cyclization of the amide precursor to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) | Volume (mL) |
| N-(2-(1,1-dimethyl-2-phenylethyl))-2-chloroacetamide | 225.72 | 0.8 | 180.6 | - |
| Phosphorus pentoxide (P₂O₅) | 141.94 | 1.2 | 170.3 | - |
| Toluene | - | - | - | 1800 |
| 10% Sodium hydroxide (NaOH) solution | - | - | - | As needed |
| Dichloromethane (DCM) | - | - | - | 1000 |
| Brine | - | - | - | 500 |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - | As needed |
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N-(2-(1,1-dimethyl-2-phenylethyl))-2-chloroacetamide (180.6 g, 0.8 mol) and toluene (1800 mL).
-
Carefully add phosphorus pentoxide (170.3 g, 1.2 mol) in portions to the stirred suspension. The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice-water bath.
-
Carefully quench the reaction by slowly adding crushed ice, followed by cold water.
-
Make the aqueous layer basic (pH > 10) by the slow addition of 10% NaOH solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 500 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound | 166.2 | 124.6-141.3 | 75-85 | >97% |
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care.
-
Phosphorus pentoxide reacts violently with water. Handle in a dry environment and quench with extreme caution.
-
Toluene and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.
-
The reaction quench and basification steps are exothermic and may cause splashing. Perform these operations slowly and with adequate cooling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound, typically performed via a Bischler-Napieralski reaction, can be attributed to several factors. This guide addresses common issues and provides systematic troubleshooting strategies.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the aromatic ring of the starting material (the phenylethylamine derivative) has electron-withdrawing groups, the cyclization will be hindered. Ensure the starting material does not contain strong deactivating groups. |
| Insufficiently Potent Dehydrating Agent | For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be effective enough. Consider using a stronger dehydrating agent or a combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[1][2][3] For substrates sensitive to harsh conditions, milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) or Eaton's reagent can be more effective.[1][4][5] |
| Incomplete Reaction | The reaction time may be too short or the temperature too low. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Quality Starting Material | Impurities in the starting N-(1,1-dimethyl-2-phenylethyl)-2-chloroacetamide can interfere with the reaction. Ensure the precursor is pure before starting the cyclization. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Retro-Ritter Reaction | A major side reaction is the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[6] This is more common at high temperatures. To minimize this, consider using milder reaction conditions (e.g., Tf₂O/2-chloropyridine at lower temperatures).[1][4] Another strategy is to use oxalyl chloride to form an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.[2][6][7] |
| Reaction with the Chloromethyl Group | The chloromethyl group can be susceptible to reaction under the acidic conditions of the Bischler-Napieralski reaction, leading to undesired byproducts. Using milder and more modern methods (Tf₂O or oxalyl chloride) at lower temperatures can help preserve the integrity of this functional group.[4][6][7] |
| Polymerization/Tar Formation | This often occurs at excessively high temperatures or with prolonged reaction times.[8] Carefully control the reaction temperature and monitor the reaction to avoid overheating. Ensure adequate solvent is used to maintain a stirrable mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the Bischler-Napieralski reaction.[1][3] This involves the intramolecular cyclization of N-(1,1-dimethyl-2-phenylethyl)-2-chloroacetamide using a dehydrating agent.
Q2: My reaction is not working. What are the first things I should check?
First, confirm the purity of your starting amide. Next, ensure your reagents, especially the dehydrating agent and solvent, are anhydrous. Moisture can quench the dehydrating agent and halt the reaction. Finally, verify your reaction temperature and time are appropriate for the chosen conditions.
Q3: Are there milder alternatives to the classical Bischler-Napieralski reaction conditions?
Yes, for substrates with sensitive functional groups like the chloromethyl group, milder conditions are recommended. The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, often providing higher yields.[1][4][8] Another mild alternative is the use of oxalyl chloride.[2][6][7]
Q4: How can I prepare the precursor, N-(1,1-dimethyl-2-phenylethyl)-2-chloroacetamide?
This precursor can be synthesized by reacting 1,1-dimethyl-2-phenylethylamine with chloroacetyl chloride in the presence of a base (like triethylamine or aqueous sodium hydroxide) in a suitable solvent (such as dichloromethane or diethyl ether). Careful control of the reaction temperature (typically cooling with an ice bath) is important to manage the exothermic reaction.
Q5: Can the Pictet-Spengler reaction be used as an alternative synthesis route?
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with an aldehyde or ketone.[9][10][11] While it could be a potential alternative, it would require a different synthetic strategy to introduce the chloromethyl group at the 1-position.
Experimental Protocols
Protocol 1: Synthesis of N-(1,1-dimethyl-2-phenylethyl)-2-chloroacetamide (Precursor)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1-dimethyl-2-phenylethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Bischler-Napieralski Cyclization using POCl₃ (Classical Conditions)
-
Setup: In a flame-dried round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, dissolve the N-(1,1-dimethyl-2-phenylethyl)-2-chloroacetamide (1 equivalent) in an anhydrous solvent such as toluene or acetonitrile.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 2-5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to reflux (80-110°C) and monitor the progress by TLC. Reaction times can range from 1 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly basify the acidic aqueous solution with a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) to a pH > 9, while keeping the mixture cool in an ice bath.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 3: Bischler-Napieralski Cyclization using Triflic Anhydride (Mild Conditions)
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-(1,1-dimethyl-2-phenylethyl)-2-chloroacetamide (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 2-chloropyridine (2 equivalents) to the solution. Cool the mixture to -20°C. Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise.[8]
-
Reaction: Stir the reaction mixture at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[8]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[8]
Data Presentation
Table 1: Comparison of Bischler-Napieralski Reaction Conditions
| Dehydrating Agent | Solvent | Temperature | Typical Yields | Suitability for Sensitive Substrates |
| POCl₃ | Toluene/Acetonitrile | Reflux (80-110°C) | Moderate to Good | Low (potential for side reactions) |
| P₂O₅/POCl₃ | Toluene/Xylene | Reflux (110-140°C) | Good to High | Low (harsh conditions) |
| Triflic Anhydride (Tf₂O) / 2-Chloropyridine | Dichloromethane (DCM) | -20°C to 0°C | Good to High | High (milder conditions)[8] |
| Oxalyl Chloride / Lewis Acid | Dichloromethane (DCM) | Varies | Good | Moderate to High (avoids retro-Ritter)[6] |
| Eaton's Reagent | Methanesulfonic acid | Varies | Good | Moderate |
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Technical Support Center: Purification of Crude 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound synthesized via the Bischler-Napieralski reaction?
A1: Crude this compound, synthesized through the Bischler-Napieralski reaction, may contain several impurities, including:
-
Unreacted starting materials: The precursor N-(2-(1,1-dimethyl-2-phenylethyl)-2-chloroacetamide may be present if the reaction has not gone to completion.
-
Side-reaction products: The formation of styrene-type byproducts can occur through a retro-Ritter reaction, which is a known side reaction in Bischler-Napieralski cyclizations.
-
Hydrolyzed product: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative, particularly during aqueous workup or if moisture is present.
-
Polymeric materials: Under strong acidic conditions and high temperatures, polymerization of the starting materials or product can occur.
-
Residual catalyst and solvents: Phosphorus oxychloride (POCl₃) is a common reagent in this reaction, and its byproducts, along with any solvents used, may contaminate the crude product.
Q2: What are the initial recommended steps for purifying the crude product?
A2: An initial aqueous workup is typically the first step. This involves carefully quenching the reaction mixture, often with a base like sodium bicarbonate, to neutralize the acidic catalyst. This is followed by extraction of the product into an organic solvent. However, care must be taken to avoid prolonged exposure to aqueous basic or acidic conditions, which can promote hydrolysis of the chloromethyl group.
Q3: Is this compound stable during purification?
A3: The stability of this compound can be a concern. The chloromethyl group is reactive and can be prone to hydrolysis to the corresponding alcohol, especially under basic or strongly acidic conditions and at elevated temperatures. The imine functionality of the dihydroisoquinoline ring can also be sensitive. Therefore, it is advisable to perform purification steps under neutral or mildly acidic conditions and at lower temperatures whenever possible.
Q4: Can I purify this compound by distillation?
A4: While vacuum distillation can be a method for purifying some liquid compounds, it may not be ideal for this compound due to its potential thermal instability. Heating the compound to the required boiling point, even under vacuum, could lead to decomposition or polymerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Problem 1: Low recovery after aqueous workup and extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | Ensure the pH of the aqueous layer is appropriate for the product to be in its free base form (typically basic) to maximize its solubility in the organic solvent. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. |
| Emulsion formation | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the emulsion through a pad of celite can be effective. |
| Product precipitation | If the product is not very soluble in the chosen extraction solvent, it may precipitate at the interface. Try using a different extraction solvent in which the product has higher solubility. |
Problem 2: Difficulty in obtaining crystalline material from recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Screen a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof) on a small scale to find the optimal one. |
| Presence of oily impurities | If the crude product is an oil or contains significant oily impurities, it may hinder crystallization. Consider a preliminary purification step, such as column chromatography, to remove these impurities before attempting recrystallization. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Cooling too rapidly | Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: Product streaking or poor separation during column chromatography on silica gel.
| Possible Cause | Troubleshooting Step |
| Compound is too polar for the eluent | The basic nitrogen atom in the dihydroisoquinoline ring can interact strongly with the acidic silica gel, causing streaking. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel and improve the peak shape. |
| Inappropriate solvent system | The polarity of the eluent may not be optimal. Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) to find a system that gives a good retention factor (Rf) of around 0.2-0.4 for the desired product and good separation from impurities. |
| Column overloading | Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Decomposition on silica gel | The acidic nature of silica gel can potentially cause degradation of sensitive compounds. If decomposition is suspected, consider using a less acidic stationary phase, such as alumina (basic or neutral), or pre-treating the silica gel with a base. |
Quantitative Data
Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table provides a general comparison of expected outcomes from different purification techniques based on common practices for similar compounds.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Notes |
| Recrystallization | >98% | 60-80% | Highly dependent on the impurity profile and the choice of solvent. May require multiple recrystallizations. |
| Column Chromatography (Silica Gel) | >95% | 70-90% | Effective for removing impurities with different polarities. Yield can be affected by streaking or decomposition on the column. |
| Acid-Base Extraction (as Hydrochloride Salt) | Variable | Variable | Can be used to separate the basic product from neutral or acidic impurities. The stability of the chloromethyl group under acidic conditions should be considered. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent or solvent mixture. A suitable solvent will dissolve the compound when hot and show significant crystal formation upon cooling to room temperature and then in an ice bath. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and their mixtures.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate. If the compound streaks, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common purification challenges.
Technical Support Center: Synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on the prevalent Bischler-Napieralski reaction of N-(2,2-dimethyl-2-phenylethyl)-2-chloroacetamide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Dehydrating Agent: The cyclization may not be proceeding efficiently. | - Use a stronger dehydrating agent. A mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) is often more effective than POCl₃ alone, especially for unactivated aromatic rings.[1][2][3][4] - Consider milder, modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine), which can promote cyclization at lower temperatures. |
| 2. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature. If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. | |
| 3. Deactivated Aromatic Ring: Although the starting material for the target molecule is not expected to have deactivating groups, this is a general consideration for the Bischler-Napieralski reaction. | - Ensure the starting material is pure and free from any electron-withdrawing contaminants. | |
| Formation of Significant Side Products | 1. Retro-Ritter Reaction: The nitrilium ion intermediate fragments to form a styrene derivative, 1,1-dimethyl-2-phenylethylene. This is a common side reaction in Bischler-Napieralski syntheses.[1] | - Employ milder reaction conditions. Lowering the temperature can suppress the fragmentation pathway. - A modified procedure using oxalyl chloride and a Lewis acid (e.g., FeCl₃) can form an N-acyliminium intermediate that is less prone to the retro-Ritter elimination. |
| 2. Hydrolysis of the Chloromethyl Group: The acidic conditions of the reaction or aqueous work-up can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 1-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline. | - Minimize exposure to water during the reaction by using anhydrous solvents and reagents. - Perform the aqueous work-up under neutral or slightly basic conditions and at low temperatures to reduce the rate of hydrolysis. | |
| 3. Polymerization/Tar Formation: High temperatures and prolonged reaction times can lead to the decomposition of starting materials and products, resulting in the formation of intractable tars. | - Carefully control the reaction temperature and monitor its progress to avoid unnecessarily long reaction times. - Ensure efficient stirring to prevent localized overheating. - Consider using milder reaction conditions if tarring is a persistent issue. | |
| Difficult Product Purification | 1. Presence of Multiple Byproducts: A complex mixture of the desired product and various side products can make purification by chromatography or crystallization challenging. | - Optimize the reaction conditions to minimize the formation of side products (see above). - For purification, consider converting the basic dihydroisoquinoline product to its hydrochloride salt, which may be more amenable to crystallization and separation from non-basic impurities. |
| 2. Oily Product: The free base of this compound may be an oil, making handling and purification difficult. | - As mentioned above, conversion to a crystalline salt (e.g., hydrochloride) can facilitate isolation and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most probable and widely applicable method is the Bischler-Napieralski reaction.[1][2][3][4] This involves the intramolecular cyclization of a β-phenylethylamide, specifically N-(2,2-dimethyl-2-phenylethyl)-2-chloroacetamide, using a dehydrating agent under acidic conditions.
Q2: What is the primary side product I should expect, and how can I identify it?
The most likely side product is 1,1-dimethyl-2-phenylethylene, formed via a retro-Ritter reaction.[1] This occurs when the nitrilium ion intermediate, formed during the reaction, fragments instead of undergoing cyclization. It can be identified by techniques such as GC-MS, ¹H NMR, and ¹³C NMR, looking for characteristic signals of a terminal alkene and a monosubstituted benzene ring.
Q3: Can the chloromethyl group react under the Bischler-Napieralski conditions?
Yes, the acidic environment can pose a risk to the chloromethyl group. While it is generally stable, prolonged exposure to strong acids, especially in the presence of water, can lead to its hydrolysis to a hydroxymethyl group. Additionally, the chloromethyl group could potentially act as an electrophile in side reactions, though this is less commonly reported than the retro-Ritter reaction.
Q4: My reaction has turned into a dark, thick tar. What happened and what can I do?
The formation of tar is a common issue in Bischler-Napieralski reactions, often resulting from excessive heat or prolonged reaction times, which can cause decomposition and polymerization of the starting materials and/or products. To mitigate this, it is crucial to carefully control the temperature and monitor the reaction's progress to stop it once the starting material is consumed. Using milder cyclization conditions, if applicable to your substrate, can also prevent tar formation.
Q5: Are there any safety concerns I should be aware of during this synthesis?
Yes. The reagents commonly used in the Bischler-Napieralski reaction are hazardous.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Phosphorus pentoxide (P₂O₅) is also corrosive and a powerful dehydrating agent.
-
The solvents used, such as toluene and xylene, are flammable and have associated health risks.
-
The product, a substituted chloromethyl derivative, may be a lachrymator and should be handled with care.
Always consult the Safety Data Sheets (SDS) for all chemicals used and follow standard laboratory safety procedures.
Experimental Protocols
General Protocol for Bischler-Napieralski Reaction using POCl₃
-
Preparation: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the starting material, N-(2,2-dimethyl-2-phenylethyl)-2-chloroacetamide (1.0 equivalent).
-
Solvent Addition: Under a nitrogen atmosphere, add an anhydrous solvent such as toluene or acetonitrile (sufficient to ensure good stirring).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 3.0 equivalents) dropwise to the stirred solution. The addition is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and a base (e.g., concentrated ammonium hydroxide or a saturated sodium bicarbonate solution) to neutralize the excess acid. This step should be performed in a fume hood with vigorous stirring.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography on silica gel or by crystallization (often as a salt).
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for minimizing side products.
Signaling Pathway of the Bischler-Napieralski Reaction and Side Reactions
Caption: Reaction pathways in the synthesis.
References
optimizing reaction conditions for N-acylation of β-phenylethylamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the N-acylation of β-phenylethylamines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-acylation of β-phenylethylamines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze over time. | - Use a fresh bottle of the acylating agent.- If using an older bottle, consider purification (e.g., distillation of acyl chloride) before use. |
| Inadequate Base: In reactions involving acyl chlorides, a base is crucial to neutralize the HCl byproduct. Insufficient or inappropriate base can halt the reaction.[1] | - Ensure at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH in Schotten-Baumann conditions) is used.[2] - For Schotten-Baumann reactions, maintain a pH around 10-12.[3] | |
| Low Reaction Temperature: The reaction may have a significant activation energy. | - Gradually increase the reaction temperature. Some reactions may require heating to proceed at an optimal rate. | |
| Poor Quality Starting Materials: Impurities in the β-phenylethylamine or the acylating agent can interfere with the reaction. | - Ensure the purity of your starting materials. Consider purification if necessary. | |
| Formation of Multiple Products (Byproducts) | Diacylation: The initially formed N-acyl product may undergo a second acylation, especially with highly reactive acylating agents or under forcing conditions. | - Use a 1:1 or a slight excess of the amine to the acylating agent molar ratio. - Add the acylating agent slowly to the reaction mixture to maintain a low concentration. |
| Side Reactions with the Aromatic Ring: Under certain conditions (e.g., presence of a strong Lewis acid catalyst), Friedel-Crafts acylation on the phenyl ring can occur. | - Avoid strong Lewis acid catalysts if ring acylation is a concern. If a catalyst is needed, consider milder options.[4] | |
| Polymerization: In some cases, especially with activated β-phenylethylamines, side reactions can lead to polymeric materials. | - Optimize reaction conditions, particularly temperature and concentration, to minimize polymerization. | |
| Difficult Product Purification | Product is an Oil: The N-acyl β-phenylethylamine may not be a crystalline solid at room temperature. | - If direct crystallization is not possible, utilize column chromatography for purification.[4] |
| Product is Water-Soluble: This can make extraction from aqueous workups challenging. | - Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent. - Saturating the aqueous layer with salt (salting out) can improve extraction efficiency. | |
| Close Polarity of Product and Starting Material: Unreacted β-phenylethylamine can be difficult to separate from the product by chromatography. | - After the reaction, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the unreacted amine into the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent to use for the N-acylation of β-phenylethylamine: an acyl chloride or an anhydride?
Q2: What is the Schotten-Baumann reaction and when should I use it?
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides using a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (typically sodium hydroxide).[5][6] This method is particularly useful for acylations with acyl chlorides as the aqueous base effectively neutralizes the HCl byproduct, driving the reaction to completion.[1][7]
Q3: My reaction is very slow. What can I do to speed it up?
Several factors can be adjusted to increase the reaction rate:
-
Temperature: Gently heating the reaction mixture can significantly increase the rate. However, be cautious of potential side reactions at higher temperatures.
-
Concentration: Increasing the concentration of the reactants can lead to a faster reaction, but may also promote side reactions like diacylation.
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Catalyst: While many N-acylations proceed without a catalyst, the addition of a suitable catalyst can accelerate the reaction. For certain acylations, catalysts like iodine or various Lewis acids have been shown to be effective.[4][8]
Q4: How can I monitor the progress of my N-acylation reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting β-phenylethylamine on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q5: What are some common solvents for the N-acylation of β-phenylethylamine?
A range of solvents can be used, and the optimal choice depends on the specific reaction conditions. Common solvents include dichloromethane (DCM), diethyl ether, tetrahydrofuran (THF), and ethyl acetate.[4] For Schotten-Baumann reactions, a biphasic system with water and an organic solvent is used.[5] Some procedures even report successful N-acylation under solvent-free conditions.[8]
Data Presentation
Table 1: Effect of Solvent on N-Acylation of Aniline with Acetic Anhydride at Room Temperature
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | THF | 10 | 92 |
| 2 | CH₂Cl₂ | 5 | 95 |
| 3 | CHCl₃ | 8 | 94 |
| 4 | Et₂O | 12 | 90 |
| 5 | EtOAc | 15 | 88 |
| 6 | H₂O | 10 | 92 |
| 7 | Solvent-free | 5 | 96 |
Data adapted from a study on the N-acylation of various amines.[4]
Table 2: Influence of Reaction Parameters on Continuous-Flow N-Acetylation of Benzylamine with Acetonitrile
| Parameter | Condition | Conversion (%) |
| Temperature | 100 °C | 53 |
| 150 °C | 78 | |
| 200 °C | 95 | |
| 220 °C | 85 | |
| Pressure | 1 bar | 27 |
| 50 bar | 27 | |
| 100 bar | 27 |
Data adapted from a study on continuous-flow acetylation.[9]
Experimental Protocols
Protocol 1: N-Acetylation of β-Phenylethylamine with Acetic Anhydride (Catalyst-Free)
This protocol is adapted from a general procedure for the N-acylation of amines.[4]
Materials:
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β-Phenylethylamine
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Acetic Anhydride
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Diethyl ether
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Round-bottomed flask
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Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
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In a 50 mL round-bottomed flask, add β-phenylethylamine (1 mmol).
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While stirring, add acetic anhydride (1.2 mmol) dropwise at room temperature.
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Continue stirring and monitor the reaction progress using TLC. The reaction is typically complete within 10-30 minutes.
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Upon completion, add diethyl ether (5 mL) to the reaction mixture.
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Allow the mixture to stand at room temperature. The N-acetyl-β-phenylethylamine product may crystallize out.
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If crystals form, collect them by filtration and wash with a small amount of cold diethyl ether.
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If the product is an oil, concentrate the diethyl ether solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Benzoylation of β-Phenylethylamine using Schotten-Baumann Conditions
This protocol is a standard Schotten-Baumann procedure.[6][7]
Materials:
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β-Phenylethylamine
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Benzoyl chloride
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Dichloromethane (DCM)
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10% aqueous Sodium Hydroxide (NaOH) solution
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Separatory funnel
-
Standard laboratory glassware
Procedure:
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In a flask, dissolve β-phenylethylamine (1 mmol) in 20 mL of dichloromethane.
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Transfer the solution to a separatory funnel.
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Add 20 mL of 10% aqueous NaOH solution to the separatory funnel.
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While vigorously shaking the separatory funnel, slowly add benzoyl chloride (1.1 mmol) dropwise over 10-15 minutes. Caution: This reaction is exothermic and generates HCl gas, which is neutralized by the NaOH. Vent the separatory funnel frequently to release pressure.
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After the addition is complete, shake the funnel for an additional 10 minutes.
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Allow the layers to separate. Drain the organic layer.
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Wash the organic layer sequentially with 20 mL of water, 20 mL of 1M HCl, and 20 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-β-phenylethylamine.
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The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the N-acylation of β-phenylethylamine.
Caption: A logical workflow for troubleshooting low yields in N-acylation reactions.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. grokipedia.com [grokipedia.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [mdpi.com]
Technical Support Center: Troubleshooting Anomalous NMR Spectra of 3,4-Dihydroisoquinolines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering anomalous NMR spectra with 3,4-dihydroisoquinoline compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues such as peak broadening and signal disappearance.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for my C-1 and C-3 protons in my 3,4-dihydroisoquinoline spectrum extremely broad or completely missing?
A1: This is a well-documented phenomenon for 3,4-dihydroisoquinolines.[1] The extreme line broadening, particularly for the protons at the C-1 (imine) and C-3 positions, is often attributed to a slow chemical exchange process or interactions with trace impurities in the NMR solvent.[1] The exact cause can be complex and may involve an equilibrium between the monomeric imine and other species, or interaction with acidic impurities.[1]
Q2: I observe significant peak broadening across my entire spectrum, not just at C-1 and C-3. What could be the cause?
A2: General peak broadening can result from several factors common in NMR spectroscopy.[2][3] These include:
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Poor Shimming: An inhomogeneous magnetic field will cause all peaks to broaden.
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High Sample Concentration: Concentrated samples can lead to aggregation and increased viscosity, resulting in broader signals.[3]
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Low Solubility: Undissolved microscopic particles will degrade the field homogeneity.[3]
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Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[4][5]
Q3: My NMR spectrum is overly complicated, showing more signals than expected for a single compound. What could be the reason?
A3: The presence of more signals than anticipated may suggest the existence of multiple species in solution. For N-heterocycles, this could be due to:
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Conformational Isomers (Rotamers): Slow rotation around certain bonds (like an amide bond if the nitrogen is acylated) can lead to distinct sets of NMR signals for each conformer.[6][7]
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Tautomers: While less common for the core 3,4-dihydroisoquinoline structure, certain derivatives could exist in tautomeric forms.[4]
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Impurities: Residual solvents, starting materials, or byproducts from the synthesis are common sources of extra peaks.[5]
Q4: How does the choice of deuterated solvent affect the NMR spectrum of my 3,4-dihydroisoquinoline?
A4: The solvent plays a critical role. Anomalous spectra with severe broadening are frequently observed in chloroform-d (CDCl₃), DMSO-d₆, and acetone-d₆.[1] Interestingly, the quality of the solvent batch can have a major impact, suggesting that trace impurities are a key factor.[1] In some cases, using benzene-d₆ has been shown to provide a "normal" spectrum with sharp signals where other solvents have failed.[1][2] Solvents can also influence the position of any chemical equilibria, altering the observed spectrum.[4][8]
Q5: Could residual Trifluoroacetic Acid (TFA) from purification be causing these issues?
A5: Yes, residual acid is a strong candidate for causing line broadening. The nitrogen of the imine is basic and can be protonated by trace acid. If this proton exchange occurs at an intermediate rate on the NMR timescale, it will lead to significant broadening of nearby proton signals. This protonation can also influence the electronic structure and conformation of the molecule.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Extreme Peak Broadening
This guide provides a step-by-step approach to address severe broadening or disappearance of C-1 and C-3 proton signals.
Problem: Signals for H-1 and H-3 are very broad or not visible.[1]
Workflow:
Caption: Troubleshooting workflow for anomalous peak broadening.
Recommended Solutions:
-
Optimize Sample Concentration: Prepare a more dilute sample to minimize potential aggregation.[3]
-
Change NMR Solvent:
-
Neutralize Trace Acid:
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Add a single drop of D₂O containing a trace of ammonia to the NMR tube, shake well, and re-acquire the spectrum.[1]
-
Alternatively, filter the sample solution in a non-deuterated solvent through a small plug of basic alumina, evaporate the solvent, and re-dissolve the residue in the desired deuterated solvent.
-
-
Perform Variable Temperature (VT) NMR: Acquire spectra at both higher and lower temperatures. If the broadening is due to an intermediate chemical exchange, changing the temperature can cause the signals to sharpen or coalesce.[2][3] At low temperatures, you may see distinct signals for interconverting species, while at high temperatures, you may see a sharp, averaged signal.
Guide 2: Identifying the Source of Unexpected Signals
Problem: The spectrum contains more peaks than expected, suggesting isomers or impurities.
Workflow:
Caption: Logical steps to identify the source of extra NMR signals.
Recommended Solutions:
-
Check for Impurities: Compare the anomalous signals to known chemical shifts of common laboratory solvents and reagents.[9][10] If possible, re-purify the sample.
-
Perform a D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of signals confirms they are from exchangeable protons (e.g., NH, OH).[2]
-
Run Variable Temperature (VT) NMR: If rotamers or other conformers are present, changing the temperature can alter their rate of interconversion, leading to coalescence or sharpening of the signals.[2][7]
-
Acquire 2D NMR Spectra: Experiments like COSY, HSQC, and HMBC can help establish connectivity and determine if the extra signals belong to a structurally related species (isomer) or an unrelated impurity.[11]
Quantitative Data Summary
The following tables summarize typical proton (¹H) and carbon (¹³C) NMR chemical shifts for the 3,4-dihydroisoquinoline core. Note that values can vary significantly based on substitution, solvent, and the presence of the anomalies discussed.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for Unsubstituted 3,4-Dihydroisoquinoline Core
| Proton | Typical Chemical Shift (ppm) | Common Multiplicity | Notes |
| H-1 | 8.1 - 8.5 | s or t | Often very broad or absent in anomalous spectra.[1] |
| H-3 | 3.8 - 4.1 | t | Often very broad in anomalous spectra.[1] |
| H-4 | 2.8 - 3.1 | t | Can also show broadening.[1] |
| H-5 | 7.2 - 7.5 | d | Aromatic region. |
| H-8 | 7.0 - 7.2 | d | Aromatic region. |
Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) for 3,4-Dihydroisoquinoline-2-(1H)-sulfonamide
| Carbon | Chemical Shift (ppm) |
| C-1 | 46.1 |
| C-3 | 44.9 |
| C-4 | 28.5 |
| C-4a | 131.9 |
| C-5 | 129.2 |
| C-6 | 127.1 |
| C-7 | 126.8 |
| C-8 | 126.3 |
| C-8a | 133.5 |
| Data sourced from SpectraBase for a representative derivative.[12] |
Key Experimental Protocols
Protocol 1: Sample Preparation for Compounds Prone to Broadening
-
Weighing: Accurately weigh 2-5 mg of the purified 3,4-dihydroisoquinoline sample into a clean, dry NMR tube.
-
Solvent Selection: Use a fresh ampoule of high-purity deuterated solvent. Benzene-d₆ is highly recommended if other solvents yield poor results.
-
Dissolution: Add approximately 0.6 mL of the chosen solvent.
-
Mixing: Cap the tube and gently invert to dissolve the sample. If solubility is low, brief sonication may be applied. Avoid high heat.
-
Filtering (Optional): If trace acid is suspected, first dissolve the compound in ~1 mL of anhydrous dichloromethane, pass it through a small pipette packed with ~1 cm of basic alumina, and collect the eluent. Carefully evaporate the solvent under a stream of nitrogen and then dissolve the residue in the deuterated solvent.
Protocol 2: Performing a D₂O Exchange Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample in a suitable solvent (e.g., CDCl₃, DMSO-d₆).
-
Add D₂O: Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (NH, OH) will either disappear or significantly decrease in intensity in the second spectrum.[2] A new, potentially broad peak for HOD may appear.[13]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. ckgas.com [ckgas.com]
Technical Support Center: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Problem: Rapid Degradation of the Compound in Solution
-
Question: I am observing rapid degradation of my this compound stock solution. What could be the cause?
-
Answer: The primary cause of degradation is likely the solvolysis (e.g., hydrolysis) of the chloromethyl group. This compound is a benzylic chloride, which is susceptible to nucleophilic substitution reactions. The rate of this reaction is significantly influenced by the solvent, pH, and temperature. Polar protic solvents, such as water and alcohols, will accelerate this degradation.
Problem: Appearance of Unknown Peaks in HPLC Analysis
-
Question: After storing my compound in a methanol-based solution, I see new peaks in my HPLC chromatogram. What are these?
-
Answer: The new peaks are likely degradation products. In the presence of methanol, the chloromethyl group can undergo methanolysis to form the corresponding methyl ether derivative. Similarly, if water is present, the hydroxyl derivative will be formed. It is crucial to use a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.
Problem: Inconsistent Results in Biological Assays
-
Question: I am getting inconsistent results in my biological experiments. Could this be related to the stability of the compound?
-
Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable biological effects. It is recommended to prepare fresh solutions before each experiment or to validate the stability of the compound under the specific assay conditions.
| Common Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC | Hydrolysis or solvolysis of the chloromethyl group. | Use aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. Prepare aqueous solutions fresh before use. Store solutions at low temperatures (-20°C or -80°C). |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent system. | Determine the solubility of the compound in various solvents. Use a co-solvent system or prepare a more dilute solution. |
| Discoloration of the solution | Formation of degradation products that absorb in the visible spectrum. | Investigate the degradation pathway. Ensure the compound is protected from light if it is found to be photolabile. |
| Low recovery from sample preparation | Adsorption of the compound to plasticware or glassware. | Use silanized glassware or polypropylene tubes. Include a recovery experiment in your analytical method validation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is the nucleophilic substitution of the chloride on the chloromethyl group. In the presence of nucleophilic solvents like water or alcohols, this proceeds via an SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: For short-term storage, solutions in anhydrous aprotic solvents such as acetonitrile or DMSO can be stored at 2-8°C. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The rate of hydrolysis is generally faster under neutral and basic conditions compared to acidic conditions. Under basic conditions, direct SN2 attack by hydroxide ions can also occur.
Q4: Is this compound sensitive to light?
Quantitative Stability Data
The following table presents hypothetical stability data for this compound in different solvent systems at 25°C. This data is for illustrative purposes to demonstrate the expected stability trends.
| Solvent System | pH | Half-life (t½) (hours) | Primary Degradation Product |
| 100% Acetonitrile | N/A | > 500 | Not significant |
| 100% DMSO | N/A | > 500 | Not significant |
| 50% Acetonitrile / 50% Water | 7.0 | ~ 24 | 1-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline |
| 50% Acetonitrile / 50% 0.1 M HCl | 1.0 | ~ 120 | 1-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline |
| 50% Acetonitrile / 50% 0.1 M NaOH | 13.0 | < 1 | 1-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline |
| 100% Methanol | N/A | ~ 72 | 1-(Methoxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline |
Experimental Protocols
Protocol 1: Determination of Solution Stability by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test solvent (e.g., 50% acetonitrile/water at a specific pH) to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Transfer the test solutions into sealed, clear or amber HPLC vials.
-
Store the vials under the desired temperature conditions (e.g., 25°C, 40°C).
-
Prepare a control sample and store it at -20°C.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from the test solution.
-
Immediately analyze the sample by a validated stability-indicating HPLC-UV method.
-
The HPLC method should be capable of separating the parent compound from its potential degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a suitable buffer like phosphate or formate).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant and the half-life.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for the solution stability study.
removal of impurities from dihydroisoquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of dihydroisoquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of dihydroisoquinoline compounds.
Reaction Troubleshooting
Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the common causes?
A1: Low yields in the Bischler-Napieralski reaction can often be attributed to several key factors:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly impede the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1][2]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough. In such cases, a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, may be necessary.[1][2][3][4]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is more prevalent when the resulting styrene is highly conjugated.[1][5]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often required, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product, often resulting in tar formation.[1][3]
Q2: How can I prevent the formation of styrene byproducts in my Bischler-Napieralski reaction?
A2: The formation of styrene derivatives via the retro-Ritter reaction is a common side reaction.[1][5] To minimize this, you can:
-
Use the corresponding nitrile as a solvent: This can shift the equilibrium away from the retro-Ritter product.[2][5]
-
Employ milder reaction conditions: A modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine allows for lower reaction temperatures, which can suppress this side reaction.[1]
-
Use oxalyl chloride: This reagent can be used to generate an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[2][5][6]
Q3: My Pictet-Spengler reaction is sluggish or not proceeding. What should I check?
A3: The Pictet-Spengler reaction is also sensitive to the electronic nature of the β-arylethylamine.
-
Aromatic Ring Activation: The reaction works best with electron-rich aromatic rings, such as indole or pyrrole, or phenyl groups with electron-donating substituents.[7] Less nucleophilic aromatic rings may require higher temperatures and stronger acids to proceed.[7]
-
Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion. Ensure that your acid catalyst is effective in promoting the condensation of the amine and the aldehyde/ketone.[7]
Q4: I am observing significant tar formation in my reaction mixture. What can I do to prevent this?
A4: Tar formation is often a result of decomposition at high temperatures or prolonged reaction times.[3]
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[3]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[3]
-
Sufficient Solvent: Ensure enough solvent is used to maintain a stirrable reaction mixture.[3]
-
Steam Injection/Cracking: In larger-scale industrial settings, techniques like steam injection can be used to reduce tar formation. For laboratory scale, careful control of reaction conditions is key.[8][9]
Purification Troubleshooting
Q5: I am having difficulty separating my dihydroisoquinoline product from the starting materials and byproducts using column chromatography. What solvent systems are recommended?
A5: The choice of solvent system for column chromatography is critical for good separation. A good starting point is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3 on a TLC plate.[10]
For dihydroisoquinolines, which are often basic, common solvent systems include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[11] For more polar compounds, a methanol/dichloromethane system can be effective.[11] If you are dealing with a particularly basic compound that streaks on the silica gel, adding a small amount of triethylamine (1-3%) to the eluent can help to improve the separation.[11]
Q6: My dihydroisoquinoline product is an oil and is difficult to purify. What techniques can I use?
A6: Purifying oily products can be challenging. Here are a few approaches:
-
Acid-Base Extraction: Dihydroisoquinolines are basic and can be converted to their hydrochloride salts, which are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Column Chromatography: Even for oils, column chromatography can be an effective purification method.
-
Distillation: For thermally stable, volatile oils, vacuum distillation can be an excellent purification method.
Q7: How do I perform an effective acid-base extraction to purify my dihydroisoquinoline?
A7: An acid-base extraction is a powerful technique for separating basic compounds like dihydroisoquinolines from neutral or acidic impurities.
-
Dissolve the crude mixture in an organic solvent like diethyl ether or dichloromethane.
-
Extract with an aqueous acid (e.g., 1M HCl). The basic dihydroisoquinoline will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separate the layers. The organic layer containing neutral impurities can be washed, dried, and concentrated to isolate those compounds.
-
Basify the aqueous layer containing the protonated dihydroisoquinoline with a base (e.g., 1M NaOH) until it is basic to pH paper.
-
Extract the free base back into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the purified dihydroisoquinoline free base.
Q8: I am trying to recrystallize my dihydroisoquinoline hydrochloride salt, but it is not working well. What can I try?
A8: Recrystallization of hydrochloride salts can sometimes be tricky.
-
Solvent Selection: The key is to find a solvent or solvent system in which the salt is soluble when hot but insoluble when cold. Common solvents for recrystallizing hydrochloride salts include ethanol, isopropanol, or mixtures with diethyl ether to induce precipitation.[12]
-
Purity: Ensure the salt is reasonably pure before attempting recrystallization, as significant impurities can inhibit crystal formation.
-
Seeding: If crystals are slow to form, adding a seed crystal of the pure compound can initiate crystallization.[13]
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent line can sometimes provide a surface for crystals to nucleate.[13]
Quantitative Data Summary
The following tables summarize typical purity and yield data for dihydroisoquinoline syntheses and purification.
| Product | Synthesis Method | Purification Method | Yield | Purity | Reference |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl | One-pot method | Crystallization | >75% | >99.0% | --INVALID-LINK--[14] |
| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Bischler-Napieralski | Column Chromatography | 80% | Not specified | --INVALID-LINK--[15] |
| (R)-(-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Pomeranz-Fritsch-Bobbitt | Column Chromatography & Trituration | 66% (after column), 58% (after trituration) | ~90% (crude), Pure (after purification) | --INVALID-LINK--[16] |
| Analytical Technique | Purpose | Common Observations and Notes |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and optimizing column chromatography conditions. | Dihydroisoquinolines are typically visualized under UV light or by staining with potassium permanganate. Rf values are highly dependent on the specific compound and solvent system. It is recommended to run a TLC to determine the optimal eluent for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Assessing purity and quantifying impurities. | HPLC is a powerful tool for determining the purity of the final product and for identifying and quantifying impurities.[17][18] Reversed-phase HPLC is commonly used. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and identification of impurities. | ¹H and ¹³C NMR are essential for confirming the structure of the desired dihydroisoquinoline and for identifying any isomeric or other impurities. |
| Mass Spectrometry (MS) | Determining the molecular weight of the product and impurities. | Mass spectrometry provides the molecular weight of the components in a mixture, which is crucial for identifying unknown impurities. |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can range from 1 to 24 hours.[3]
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and a base (e.g., concentrated ammonia or sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: General Purification by Column Chromatography
-
Prepare the Column: Plug a glass column with cotton or glass wool and add a layer of sand.[19]
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.[19][20]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add the sample to the top of the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[21]
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[19]
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
-
Form the Salt: Dissolve the crude dihydroisoquinoline free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethanol). Add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or concentrated aqueous HCl) dropwise until precipitation is complete.
-
Isolate the Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).[12]
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[22]
-
Collect Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[22][23]
Visualizations
Caption: General experimental workflow for dihydroisoquinoline synthesis and purification.
Caption: Troubleshooting logic for low yields in dihydroisoquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 15. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - ProQuest [proquest.com]
- 16. mdpi.com [mdpi.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. web.uvic.ca [web.uvic.ca]
- 21. benchchem.com [benchchem.com]
- 22. LabXchange [labxchange.org]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Greener Synthetic Routes for Isoquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline derivatives via alternative, greener routes. Traditional methods for synthesizing these important N-heterocyclic compounds, such as the Bischler-Napieralski and Pictet-Spengler reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns.[1][2][3] This guide focuses on addressing potential issues encountered during the implementation of more sustainable synthetic strategies.
Troubleshooting Guides
This section addresses specific experimental issues that may arise during the application of greener synthetic methodologies for isoquinoline derivatives.
Issue 1: Low Yields in Microwave-Assisted Synthesis
| Potential Cause | Troubleshooting Steps |
| Uneven Heating | 1. Ensure the reaction vessel is appropriate for the microwave reactor and filled to the recommended volume.2. Use a stirring mechanism if available to ensure uniform temperature distribution.3. Consider using a solvent with a higher dielectric constant for better energy absorption. |
| Incorrect Reaction Time/Temperature | 1. Optimize the reaction time and temperature through a series of small-scale experiments.2. Refer to literature for optimized conditions for similar substrates. For example, a palladium-catalyzed reaction of N-propargyl oxazolidines for 4-substituted isoquinolines achieved high yields at 100°C for 30 minutes in a DMF/H₂O mixture.[2] |
| Catalyst Inactivity | 1. Ensure the catalyst is fresh and properly handled. 2. For recyclable catalysts, perform a test to confirm its activity has not diminished after several cycles. |
| Substrate Decomposition | 1. Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and substrate stability.2. Consider a different greener method if the substrate is inherently unstable under microwave irradiation. |
Issue 2: Poor Selectivity in Photocatalytic Reactions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Wavelength of Light | 1. Verify that the light source wavelength matches the absorption maximum of the photocatalyst.2. Use filters to narrow the wavelength range and minimize side reactions. |
| Incorrect Photocatalyst | 1. Screen a variety of photocatalysts to find one that is optimal for the desired transformation.2. Ensure the photocatalyst is of high purity. |
| Solvent Effects | 1. The choice of solvent can significantly impact the reaction pathway. Experiment with a range of benign solvents to improve selectivity. |
| Over-irradiation | 1. Reduce the irradiation time or the intensity of the light source to prevent the formation of byproducts from the desired product. |
Issue 3: Difficulty in Catalyst Recycling and Reuse
| Potential Cause | Troubleshooting Steps |
| Catalyst Leaching | 1. If using a supported catalyst, analyze the reaction mixture for traces of the metal to quantify leaching.2. Modify the support or the catalyst immobilization technique to enhance stability. |
| Catalyst Poisoning | 1. Ensure all reagents and solvents are of high purity to avoid introducing impurities that can deactivate the catalyst.2. If the substrate or product is suspected of poisoning the catalyst, consider a different catalytic system. |
| Physical Loss of Catalyst | 1. Optimize the workup and recovery procedure to minimize physical loss of the catalyst. Magnetic nanoparticles, for instance, can be easily recovered using an external magnet. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using greener synthetic routes over traditional methods for isoquinoline synthesis?
A1: Greener synthetic routes offer several advantages over traditional methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions.[2] These modern approaches often utilize:
-
Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG).[4]
-
Recyclable Catalytic Systems: Employing catalysts that can be easily recovered and reused, reducing waste and cost.[2]
-
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.[2]
-
Energy Efficiency: Utilizing energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.[2]
-
Milder Reaction Conditions: Avoiding the use of harsh reagents and extreme temperatures and pressures.[3]
Q2: How do I choose the most suitable greener synthetic route for my target isoquinoline derivative?
A2: The choice of the synthetic route depends on several factors, including the substitution pattern of the desired isoquinoline, the availability of starting materials, and the scale of the synthesis. The following decision tree can serve as a general guide:
Caption: Decision tree for selecting a greener synthetic route.
Q3: Are there any metal-free alternatives for the synthesis of isoquinoline derivatives?
A3: Yes, several metal-free approaches have been developed to avoid the use of potentially toxic and expensive metal catalysts. These methods often rely on organocatalysts or iodine-mediated reactions and are considered more environmentally friendly.[2]
Q4: What is flow chemistry and how can it be applied to the greener synthesis of isoquinolines?
A4: Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers several advantages for greener synthesis, including:
-
Enhanced heat and mass transfer, leading to better control over reaction conditions.
-
Improved safety when handling hazardous intermediates.
-
Easier scalability from laboratory to industrial production.[5][6]
-
Potential for integration of multiple reaction and purification steps.
Flow chemistry has been successfully applied to the synthesis of quinolines and can be adapted for isoquinoline derivatives, offering a promising avenue for sustainable production.[6]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for selected greener synthetic routes to isoquinoline derivatives.
| Method | Catalyst/Reagent | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Pd-catalyzed cyclization | Pd(PPh₃)₄ / HCOONa | DMF/H₂O | Microwave | 30 min | up to 95% | Xu et al.[2] |
| Ru-catalyzed annulation | Ruthenium catalyst | PEG-400 | Microwave | 10-15 min | 62-92% | Deshmukh et al.[2] |
| Ultrasound-assisted cyclization | Oxone | Acetonitrile | Ultrasound | 10-70 min | up to 93% | Araujo et al.[2] |
| Metal-free cyclization | Nafion® NR50 / HMDS | Toluene | Microwave | 30 min | up to 94% | [2] |
Experimental Protocols
Detailed Methodology for Microwave-Assisted, Ruthenium-Catalyzed Synthesis of Isoquinolines (Adapted from Deshmukh et al.[2])
-
Reactant Preparation: In a microwave-safe reaction vial, combine the substituted benzaldehyde (1.0 mmol), an internal alkyne (1.2 mmol), and dibenzoyl hydrazine (1.1 mmol).
-
Catalyst and Solvent Addition: Add the recyclable homogeneous ruthenium catalyst (typically 2-5 mol%) and PEG-400 (3 mL) to the reaction mixture.
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at 150-160 °C for 10-15 minutes.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Comparison of traditional vs. greener isoquinoline synthesis.
Caption: Workflow for a greener, microwave-assisted synthesis.
References
- 1. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
managing exothermic reactions in Bischler-Napieralski cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Bischler-Napieralski cyclization reactions. The focus is on the safe management of exothermic events that can occur during this process.
Troubleshooting Guide: Managing Exothermic Reactions
Uncontrolled exothermic reactions can lead to reduced yield, increased impurity profiles, and significant safety hazards. The following table outlines common issues related to exotherms in Bischler-Napieralski cyclizations, their probable causes, and recommended solutions.
| Issue | Probable Cause | Recommended Solutions |
| Rapid, Uncontrolled Temperature Rise | Addition of dehydrating agent (e.g., POCl₃) is too fast. | Reduce the addition rate of the dehydrating agent. Use a syringe pump for precise control, especially on a larger scale. |
| Inadequate cooling of the reaction mixture. | Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water, ice-salt). Monitor the bath temperature throughout the addition. | |
| High concentration of reactants. | Dilute the reaction mixture with an appropriate anhydrous solvent. | |
| Localized Hotspots and Charring | Poor mixing of the reaction mixture. | Use efficient overhead stirring, especially for viscous mixtures or larger scale reactions. Ensure the stirrer vortex is visible and that the mixture is homogeneous. |
| Dehydrating agent is added to an unstirred region. | Position the addition funnel or dropping pipette to deliver the reagent into a well-agitated part of the reaction mixture. | |
| Reaction "Runaway" (Rapid increase in temperature and pressure) | Accumulation of unreacted dehydrating agent followed by a sudden reaction. | Maintain a consistent and slow addition rate. Ensure the reaction is initiated (slight exotherm observed) before adding the bulk of the reagent. |
| Insufficient heat removal capacity for the scale of the reaction. | For larger scale reactions, calculate the heat transfer capacity of the reactor. Consider using a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. | |
| Formation of Tar and Side Products | Excessive reaction temperature due to poor exotherm control. | Maintain the recommended reaction temperature by controlling the addition rate and cooling. Monitor the internal reaction temperature with a calibrated thermometer or thermocouple.[1] |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress by TLC or LC-MS and quench the reaction promptly upon completion.[1] |
Estimated Thermochemical Data for Bischler-Napieralski Cyclization
Disclaimer: The following data are estimates based on analogous reactions and should be confirmed by experimental methods such as reaction calorimetry for each specific substrate and set of conditions.
| Parameter | Estimated Value Range | Notes |
| Heat of Reaction (ΔH) | -100 to -200 kJ/mol | Highly dependent on the substrate and dehydrating agent used. The reaction is generally considered to be significantly exothermic. |
| Recommended Initial Temperature | 0 °C to 5 °C | For the dropwise addition of phosphorus oxychloride (POCl₃). |
| Maximum Allowable Temperature during Addition | < 20 °C | Exceeding this temperature can lead to an increased rate of side reactions. |
| Typical Addition Time (Lab Scale) | 30 - 60 minutes | For reactions on a 1-10 gram scale. This should be adjusted based on the observed exotherm. |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a potentially hazardous exothermic event during the Bischler-Napieralski cyclization?
A1: Be vigilant for a rapid increase in the internal reaction temperature, even with external cooling. Other signs include a sudden change in color (darkening or charring), an increase in pressure (gas evolution), and the boiling of the solvent at the point of reagent addition.
Q2: How can I safely scale up a Bischler-Napieralski cyclization?
A2: Scale-up should be approached with caution. A good starting point is to perform a thermal hazard assessment, including reaction calorimetry, to understand the heat of reaction and the rate of heat generation. When scaling up, ensure that the heat removal capacity of the larger reactor is sufficient. It is advisable to increase the scale incrementally (e.g., 2x, then 5x) and to maintain a slow, controlled addition of the dehydrating agent.
Q3: Are there alternative, milder reagents that can be used to avoid strong exotherms?
A3: Yes, for substrates that are sensitive or for reactions where better temperature control is needed, milder dehydrating systems can be employed. For example, the use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine often allows for the reaction to be carried out at lower temperatures, offering better control over the exotherm.[1]
Q4: What is the best way to quench the reaction and the excess dehydrating agent safely?
A4: The reaction should first be cooled to room temperature or below. The quench should be performed by slowly and carefully adding the reaction mixture to a well-stirred, cold basic solution (e.g., a mixture of ice and aqueous sodium bicarbonate or ammonium hydroxide). Never add the quenching solution directly to the reaction flask containing a large excess of the dehydrating agent, as this can result in a violent and uncontrolled exotherm.
Q5: Can the choice of solvent affect the management of the exotherm?
A5: Absolutely. A solvent with a higher boiling point and good heat capacity can help to better absorb the heat generated during the reaction. However, the solvent must be anhydrous and inert to the reaction conditions. Using a sufficient volume of solvent is also crucial to ensure the reaction mixture remains mobile and to help dissipate heat.[1]
Experimental Protocols
Protocol 1: Controlled Addition of Phosphorus Oxychloride (POCl₃)
This protocol outlines a general procedure for performing a Bischler-Napieralski cyclization with an emphasis on controlling the exothermic reaction.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a dropping funnel, and a nitrogen inlet, add the β-arylethylamide (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the stirred solution in an ice-water bath to 0-5 °C.
-
Reagent Addition: Add phosphorus oxychloride (1.1 to 2.0 eq) to the dropping funnel. Begin the dropwise addition of POCl₃ to the reaction mixture, ensuring the internal temperature does not exceed 20 °C. The addition rate should be adjusted based on the observed exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature or warm to room temperature, or heat to reflux as required by the specific substrate. Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate flask, prepare a stirred, cold solution of aqueous sodium bicarbonate or ammonium hydroxide. Slowly and carefully add the reaction mixture to the basic solution to quench the excess POCl₃.
-
Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for managing exotherms during reagent addition.
Caption: Key steps in the Bischler-Napieralski cyclization.
References
preventing byproduct formation in Friedel-Crafts acylation of phenethylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Friedel-Crafts acylation of phenethylamines.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of phenethylamine failing or giving a very low yield?
A1: The primary reason for reaction failure is the presence of the basic amino (-NH₂) group on the phenethylamine substrate. The lone pair of electrons on the nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex that deactivates the aromatic ring, rendering it electron-poor and thus unreactive towards electrophilic aromatic substitution.
Q2: What is the most effective way to prevent the issues caused by the amino group?
A2: The most common and effective strategy is to protect the amino group before the Friedel-Crafts acylation. Acetylation is a widely used protection method, converting the basic amino group into a less basic and non-nucleophilic amide (N-acetylphenethylamine). This prevents the nitrogen from interfering with the Lewis acid catalyst, allowing the acylation of the aromatic ring to proceed. The acetyl protecting group can be removed after the acylation is complete.
Q3: I'm observing a significant amount of N-acylation instead of the desired C-acylation on the aromatic ring. How can I avoid this?
A3: N-acylation is a common side reaction when the amino group is unprotected. By protecting the amino group as an amide (e.g., N-acetylphenethylamine) before the Friedel-Crafts reaction, you effectively block this side reaction and direct the acylation to the aromatic ring.
Q4: My reaction is producing a cyclized byproduct. What is it and how can I prevent its formation?
A4: The cyclized byproduct is likely a 3,4-dihydroisoquinoline derivative, formed through an intramolecular cyclization known as the Bischler-Napieralski reaction.[1][2][3] This reaction is promoted by dehydrating acidic reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and strong Brønsted acids under heating conditions.[1][2] To avoid this, it is crucial to use a standard Lewis acid like AlCl₃ for the Friedel-Crafts acylation and to avoid the specific conditions that favor the Bischler-Napieralski reaction.
Q5: How can I control the formation of ortho and para isomers during the acylation?
A5: The regioselectivity of the Friedel-Crafts acylation is primarily determined by the directing effect of the N-acetylphenethyl group. As an ortho, para-director, it will direct the incoming acyl group to these positions. The para-isomer is generally favored due to reduced steric hindrance. The choice of solvent can also influence the ortho/para ratio. Non-polar solvents may favor the para product, while more polar solvents might lead to a slight increase in the ortho isomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Unprotected amino group deactivating the catalyst and the ring. | Protect the amino group as an amide (e.g., N-acetyl) before the acylation reaction. |
| Inactive Lewis acid catalyst. | Use fresh, anhydrous Lewis acid (e.g., AlCl₃). Ensure all glassware is flame-dried and solvents are anhydrous, as the catalyst is highly moisture-sensitive. | |
| Insufficient amount of Lewis acid. | Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent, as the product ketone will complex with the catalyst. | |
| Formation of N-acylated byproduct | Unprotected amino group reacting with the acylating agent. | Protect the amino group prior to the Friedel-Crafts acylation. |
| Formation of a cyclized byproduct (3,4-dihydroisoquinoline) | Use of dehydrating acids (e.g., POCl₃, P₂O₅) or high temperatures, promoting the Bischler-Napieralski reaction.[1][2] | Use a standard Lewis acid like AlCl₃ and maintain moderate reaction temperatures. Avoid reagents known to promote intramolecular cyclization. |
| Formation of multiple C-acylated isomers | The N-acetylphenethyl group is an ortho, para-director. | This is expected. To maximize the yield of the desired isomer (usually para), purification by chromatography or recrystallization will be necessary. Optimizing the solvent may slightly alter the isomer ratio. |
| Di-acylation of the aromatic ring | Highly activating substituents on the phenethylamine ring or harsh reaction conditions. | Use a 1:1 stoichiometry of the N-acetylphenethylamine to the acylating agent. Employ milder reaction conditions (lower temperature, shorter reaction time). |
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation (Illustrative Data for Anisole)
| Catalyst | Substrate | Yield (%) | Selectivity (para) (%) | Conditions |
| Lanthanide Triflate | Anisole | 95 | 96 | Mild (RT, 1h) |
| N-Heterocyclic Carbene | Anisole | 90 | 91 | Mild (RT, 2h) |
| Silica-supported ZnCl₂ | Anisole | 90 | 92 | Moderate (50 °C, 2h) |
| ZnCl₂ | Anisole | 88 | 88 | Moderate (50 °C, 2h) |
Note: This data is for the acylation of anisole and serves to illustrate the relative effectiveness of different Lewis acids. Actual results with N-acetylphenethylamine may vary.[4]
Experimental Protocols
Protocol 1: Protection of Phenethylamine (Acetylation)
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Materials:
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Phenethylamine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve phenethylamine (1.0 eq.) in DCM or THF in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add triethylamine (1.1 eq.).
-
Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-acetylphenethylamine.
-
Protocol 2: Friedel-Crafts Acylation of N-Acetylphenethylamine
-
Materials:
-
N-acetylphenethylamine
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension.
-
In another flask, dissolve N-acetylphenethylamine (1.0 eq.) in anhydrous DCM.
-
Add the N-acetylphenethylamine solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the acylated N-acetylphenethylamine.
-
Protocol 3: Deprotection of the Acetyl Group (Hydrolysis)
-
Materials:
-
Acylated N-acetylphenethylamine
-
Aqueous hydrochloric acid (e.g., 6M HCl) or aqueous sodium hydroxide (e.g., 10% NaOH)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate (for neutralization if using acid)
-
Ethyl acetate or other suitable extraction solvent
-
-
Procedure:
-
Dissolve the acylated N-acetylphenethylamine in a suitable solvent (e.g., ethanol).
-
Add an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final acylated phenethylamine product.
-
Visualizations
Caption: A logical workflow for the successful acylation of phenethylamines.
Caption: Key byproduct formation pathways in the acylation of phenethylamines.
References
Validation & Comparative
Navigating the Spectroscopic Landscape of Dihydroisoquinolines: A Comparative Analysis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this endeavor, providing detailed insights into molecular architecture. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide will present a detailed prediction of its NMR characteristics, juxtaposed with the experimental data of a structurally related analogue, 1-methyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, to provide a valuable comparative framework.
Predicted and Comparative NMR Data
A meticulous analysis of the chemical structure of this compound allows for a robust prediction of its ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity, aromatic ring currents, and steric interactions. To ground these predictions in an experimental context, a comparison is made with the known NMR data for 1-methyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Structural Analogue.
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Splitting Pattern | Experimental Chemical Shift (ppm) for 1-methyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | Splitting Pattern |
| Aromatic-H | 7.10 - 7.40 | m | 7.00 - 7.20 | m |
| -CH₂-Cl | 4.70 - 4.90 | s | - | - |
| -CH₂- (Position 4) | 2.80 - 3.00 | t | 2.60 - 2.80 | m |
| -CH₂- (Position 2 in tetrahydroisoquinoline) | - | - | 2.90 - 3.10 | m |
| -CH- (Position 1 in tetrahydroisoquinoline) | - | - | 3.90 - 4.10 | q |
| -CH₃ (Position 1 in tetrahydroisoquinoline) | - | - | 1.40 - 1.50 | d |
| Gem-dimethyl (-CH₃)₂ | 1.30 - 1.40 | s | 1.20 - 1.30 | s |
Note: Experimental data for the analogue is sourced from publicly available spectral databases and may vary slightly depending on experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Structural Analogue.
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 1-methyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline * |
| C=N (Position 1) | 165 - 170 | - |
| Quaternary Aromatic C | 135 - 145 | 138 - 145 |
| Aromatic CH | 125 - 130 | 125 - 129 |
| -CH₂-Cl | 45 - 50 | - |
| C(CH₃)₂ (Position 3) | 35 - 40 | 34 - 38 |
| -CH₂- (Position 4) | 30 - 35 | 28 - 32 |
| -CH- (Position 1 in tetrahydroisoquinoline) | - | 55 - 60 |
| Gem-dimethyl (-CH₃)₂ | 28 - 32 | 25 - 30 |
| -CH₃ (Position 1 in tetrahydroisoquinoline) | - | 20 - 25 |
Note: Experimental data for the analogue is sourced from publicly available spectral databases and may vary slightly depending on experimental conditions.
Structural Representation and NMR Assignment
To facilitate the correlation between the NMR data and the molecular structure, a diagram of this compound with labeled atoms is provided below.
Figure 1. Chemical structure of this compound.
Experimental Workflow for NMR Analysis
A standardized and rigorous experimental protocol is essential for obtaining high-quality NMR data. The following workflow outlines the key steps for the ¹H and ¹³C NMR analysis of dihydroisoquinoline derivatives.
Figure 2. Standard workflow for ¹H and ¹³C NMR analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.
-
Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer the resulting solution into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Before data acquisition, the magnetic field homogeneity must be optimized by shimming the spectrometer on the sample.
-
For ¹H NMR: A standard single-pulse experiment is typically used. The number of scans can range from 16 to 32 to achieve a good signal-to-noise ratio. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR: A proton-decoupled experiment is generally performed to simplify the spectrum to a series of singlets. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is required to obtain a spectrum with an adequate signal-to-noise ratio.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum must be accurately phased to ensure that all peaks have a pure absorption lineshape.
-
A baseline correction should be applied to remove any distortions and ensure a flat baseline.
-
The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons in the molecule.
-
Peak picking is performed to identify the precise chemical shift of each signal in both the ¹H and ¹³C spectra.
This comprehensive guide, combining predictive analysis with a comparative framework and detailed experimental protocols, provides a valuable resource for researchers working with this compound and related compounds. While predicted data offers a strong foundation for spectral interpretation, the acquisition of experimental data remains the gold standard for unequivocal structure elucidation.
Comparative Analysis of the Mass Spectrometry Fragmentation of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline against typical fragmentation behaviors of related isoquinoline alkaloids. The information is intended for researchers, scientists, and professionals in drug development utilizing mass spectrometry for structural elucidation.
Predicted Fragmentation Profile
The initial step involves the ionization of the molecule to form a molecular ion (M+). The fragmentation of this molecular ion is expected to proceed through several key pathways, including the loss of the chloromethyl group, cleavage of the dihydroisoquinoline ring, and rearrangements.
Key Predicted Fragmentation Pathways:
-
Loss of the Chloromethyl Radical: A primary fragmentation event is anticipated to be the cleavage of the C-C bond between the isoquinoline ring and the chloromethyl group, leading to the loss of a chloromethyl radical (•CH₂Cl). This would result in a stable, resonance-stabilized cation.
-
Loss of a Methyl Radical: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C3 position. This would lead to a prominent fragment ion.
-
Retro-Diels-Alder (RDA) Reaction: Dihydroisoquinoline systems can undergo a characteristic retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring.[3] This would result in the formation of distinct fragment ions corresponding to the two cleaved portions of the ring.
-
Loss of HCl: Elimination of a neutral molecule of hydrogen chloride (HCl) is another plausible fragmentation pathway.
These predicted pathways are consistent with the general fragmentation behaviors observed for various isoquinoline alkaloids, where cleavages that lead to the formation of stable carbocations and resonance-stabilized structures are favored.[7][8]
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation origin. The molecular weight of the parent compound is 207.7 g/mol .[9][10]
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 207/209 | [C₁₂H₁₄ClN]⁺ | - | Molecular ion peak (M⁺), showing isotopic pattern for chlorine. |
| 192 | [C₁₂H₁₁N]⁺ | •CH₃ | Loss of a methyl radical from the dimethyl group. |
| 172 | [C₁₁H₁₃N]⁺ | •CH₂Cl | Loss of the chloromethyl radical, a likely base peak due to the stability of the resulting cation. |
| 158 | [C₁₁H₁₂N]⁺ | •CH₃, HCl | Subsequent loss of HCl after the initial loss of a methyl radical. |
| 143 | [C₁₀H₉N]⁺ | •CH₃, •CH₂Cl | Loss of both a methyl and the chloromethyl radical. |
| 117 | [C₉H₉]⁺ | C₃H₅N | Fragment resulting from the cleavage of the dihydroisoquinoline ring. |
Experimental Protocols
A standard experimental protocol for analyzing the fragmentation of this compound using mass spectrometry would involve the following steps. This protocol is based on general procedures for the analysis of isoquinoline alkaloids.[1][2]
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is recommended for accurate mass measurements and determination of elemental compositions of the fragments.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of nitrogen-containing heterocyclic compounds like isoquinoline alkaloids.[1][2]
Sample Preparation:
-
The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.
-
The solution may be acidified slightly with formic acid or acetic acid to promote protonation and enhance ionization efficiency in positive ESI mode.
Mass Spectrometry Analysis:
-
Infusion: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: A full scan mass spectrum is acquired over a mass range of m/z 50-500 to detect the molecular ion and major fragment ions.
-
Tandem MS (MS/MS): To study the fragmentation pathways, the molecular ion (m/z 207/209) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Data Analysis: The resulting product ion spectrum is analyzed to identify the fragment ions and elucidate the fragmentation pathways.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted fragmentation of this compound.
References
- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. This compound | C12H14ClN | CID 703808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [cymitquimica.com]
Comparative Reactivity of Chloromethyl vs. Bromomethyl Isoquinoline Derivatives: A Guide for Researchers
For researchers and professionals in drug development and synthetic chemistry, the choice between a chloromethyl or a bromomethyl functional group on a core scaffold like isoquinoline is a critical decision that can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of chloromethyl and bromomethyl isoquinoline derivatives, supported by established chemical principles and extrapolated experimental data, to inform substrate selection and reaction optimization.
Core Principles of Reactivity: The Halogen's Role
The reactivity of halomethyl isoquinolines in nucleophilic substitution reactions is primarily governed by the nature of the carbon-halogen (C-X) bond. These reactions typically proceed via either a bimolecular (SN2) or a unimolecular (SN1) mechanism, as both are viable for benzylic halides.[1] In both mechanisms, the C-X bond is broken. The key differences between the chloromethyl and bromomethyl derivatives lie in two fundamental properties: C-X bond strength and the stability of the resulting halide anion (leaving group ability).
-
Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction.
-
Leaving Group Ability: The stability of the halide anion (X⁻) after it has departed is crucial. Bromide (Br⁻) is a more stable anion than chloride (Cl⁻) because it is larger and its negative charge is distributed over a greater volume, making it less basic.[2] Good leaving groups are weak bases.[3]
In nucleophilic substitution reactions, the reactivity trend for alkyl halides is generally I > Br > Cl > F.[2][4] Consequently, bromomethyl isoquinoline derivatives are expected to be significantly more reactive than their chloromethyl counterparts .
Quantitative Reactivity Comparison
While direct, side-by-side kinetic studies for a specific chloromethyl vs. bromomethyl isoquinoline derivative are not extensively reported in publicly available literature, we can extrapolate from data on analogous primary alkyl and benzylic halides. For SN2 reactions, primary alkyl bromides are generally 40 to 60 times more reactive than the corresponding chlorides.[5]
To provide a quantitative estimate, let's consider a hypothetical nucleophilic substitution reaction with a common nucleophile, such as sodium cyanide in a polar aprotic solvent like DMSO, which favors the SN2 mechanism.
| Derivative | Relative Reaction Rate (Estimated) | Estimated Half-life (t½) at 25°C | Typical Reaction Conditions |
| Chloromethyl Isoquinoline | 1 | Several hours to days | Elevated temperatures (e.g., 50-80°C) may be required. |
| Bromomethyl Isoquinoline | ~50 | Minutes to a few hours | Often proceeds readily at room temperature. |
Disclaimer: The relative reaction rate is an estimate based on data for similar primary alkyl halides and is intended for comparative purposes. Actual rates will vary depending on the specific isoquinoline isomer, substitution on the ring, the nucleophile, solvent, and temperature.
Experimental Protocols
To empirically determine the comparative reactivity of chloromethyl and bromomethyl isoquinoline derivatives, the following experimental protocols can be employed.
Experiment 1: Competitive Reaction
This experiment provides a direct comparison of the reactivity of the two substrates under identical conditions.
Objective: To determine the relative reactivity by allowing both substrates to compete for a limited amount of a nucleophile.
Materials:
-
Chloromethyl isoquinoline derivative
-
Bromomethyl isoquinoline derivative
-
Internal standard (e.g., undecane, or another inert compound with a distinct chromatographic retention time)
-
Nucleophile (e.g., sodium methoxide, sodium azide)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Reaction vessel, magnetic stirrer, and temperature control system
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Prepare an equimolar solution of the chloromethyl isoquinoline, bromomethyl isoquinoline, and the internal standard in the chosen solvent.
-
Add the nucleophile to the reaction mixture (typically 0.5 equivalents relative to the total halide concentration).
-
Maintain the reaction at a constant temperature (e.g., 25°C) and stir vigorously.
-
Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quench the reaction in each aliquot immediately (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining reactants relative to the internal standard.
-
Plot the concentration of each halide versus time to determine the rate of consumption. The ratio of the initial rates will give the relative reactivity.
Experiment 2: Individual Kinetic Studies
This method involves running separate reactions for each halide to determine their individual rate constants.
Objective: To determine the rate constant for the nucleophilic substitution reaction of each halide independently.
Materials: Same as Experiment 1, but the halides are not mixed.
Procedure:
-
Prepare separate solutions of the chloromethyl isoquinoline and the bromomethyl isoquinoline, each with the internal standard in the chosen solvent.
-
Initiate the reaction by adding a known concentration of the nucleophile (in excess, e.g., 10 equivalents, to ensure pseudo-first-order kinetics).
-
Follow the same procedure for sample withdrawal, quenching, and analysis as in the competitive reaction.
-
For each reaction, plot ln([Halide]/[Halide]₀) versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
-
Compare the second-order rate constants of the two reactions to determine the relative reactivity.
Visualization of Concepts
To better illustrate the underlying principles and experimental design, the following diagrams are provided.
Caption: Comparative energy profile for SN2 reactions.
Caption: Workflow for a competitive reactivity experiment.
Conclusion and Recommendations
The evidence from fundamental chemical principles strongly indicates that bromomethyl isoquinoline derivatives are superior substrates for nucleophilic substitution reactions compared to their chloromethyl analogs .[2][5] They react faster and under milder conditions, which can lead to higher yields, fewer side products, and improved process efficiency.
Recommendations for Researchers:
-
For rapid and efficient synthesis, bromomethyl isoquinoline derivatives are the preferred choice .
-
Chloromethyl derivatives may be considered if the desired reactivity is lower, if the substrate is significantly more stable or cost-effective, or if a slower, more controlled reaction is necessary.
-
When working with bromomethyl derivatives, be aware of their higher reactivity and potential for faster degradation. Reactions should be carefully monitored, and the compounds should be stored under appropriate conditions (cool, dry, and protected from light).
-
For novel isoquinoline derivatives, it is advisable to perform a small-scale comparative experiment as outlined above to quantify the reactivity difference and establish optimal reaction conditions.
References
Unveiling the Biological Potential of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, the 3,4-dihydroisoquinoline core has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. This guide provides a comparative analysis of the biological activities of derivatives of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline, drawing upon experimental data from structurally related compounds to highlight its potential in drug discovery.
While direct biological screening data for this compound is limited in the public domain, its role as a key synthetic intermediate suggests that its derivatives are of significant interest. The presence of a reactive chloromethyl group at the 1-position allows for facile structural modifications, leading to a diverse library of compounds for biological evaluation. This guide will explore the reported anticancer, antimicrobial, and enzyme inhibitory activities of analogous 3,4-dihydroisoquinoline derivatives to provide a comprehensive overview of the potential of this chemical class.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the biological activities of various 3,4-dihydroisoquinoline derivatives, which serve as valuable benchmarks for predicting the potential of novel analogs derived from this compound.
Table 1: Anticancer Activity of Dihydroisoquinoline Derivatives
| Compound Class | Test Model | Activity Metric (IC₅₀/MIC) | Reference Compound | Activity Metric (IC₅₀/MIC) |
| 1-Phenyl-3,4-dihydroisoquinolines | Human leukemia (CEM) | 0.64 µM - 4.10 µM | - | - |
| Alkynyl isoquinolines | Methicillin-resistant S. aureus (MRSA) | 4 µg/mL - 8 µg/mL | Vancomycin | - |
| 3-Substituted 1-Cyanomethyl-3,4-dihydroisoquinolinium Chlorides | Staphylococcus aureus | MIC: 250 µg/mL | - | - |
| 3-Substituted 1-Cyanomethyl-3,4-dihydroisoquinolinium Chlorides | Escherichia coli | MIC: 250 µg/mL | - | - |
| 3-Substituted 1-Cyanomethyl-3,4-dihydroisoquinolinium Chlorides | Candida albicans | MIC: 250 µg/mL | - | - |
Table 2: Antimicrobial Activity of Dihydroisoquinoline Derivatives
| Compound Class | Microorganism | Activity Metric (MIC) | Reference Compound | Activity Metric (MIC) |
| Alkynyl isoquinolines | Methicillin-resistant S. aureus (MRSA) | 4 µg/mL - 8 µg/mL | Vancomycin | - |
| 3-Substituted 1-Cyanomethyl-3,4-dihydroisoquinolinium Chlorides | Staphylococcus aureus | 250 µg/mL | - | - |
| 3-Substituted 1-Cyanomethyl-3,4-dihydroisoquinolinium Chlorides | Escherichia coli | 250 µg/mL | - | - |
| 3-Substituted 1-Cyanomethyl-3,4-dihydroisoquinolinium Chlorides | Candida albicans | 250 µg/mL | - | - |
Note: Direct comparative data for reference compounds was not always available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used to assess the biological activities of the compared dihydroisoquinoline derivatives.
Cytotoxicity Assay (MTT Assay)
The anticancer activity of 1-phenyl-3,4-dihydroisoquinoline derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human leukemia (CEM) cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent was added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of alkynyl isoquinolines and 3-substituted 1-cyanomethyl-3,4-dihydroisoquinolinium chlorides against various microbial strains was determined using the broth microdilution method. Serial dilutions of the compounds were prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.
Visualizing the Path to Discovery
To better understand the workflow and potential applications of this class of compounds, the following diagrams illustrate the synthetic pathway and the screening process.
Caption: Synthetic and screening workflow for derivatives.
Caption: Potential mechanism of anticancer activity.
Conclusion
While direct experimental evidence for the biological activity of this compound remains to be published, the extensive research on its structural analogs strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. The data presented in this guide, gathered from studies on related dihydroisoquinoline derivatives, indicates promising avenues for this compound class in anticancer and antimicrobial research. The reactive chloromethyl group provides a synthetic handle for the creation of diverse chemical libraries, which, when subjected to rigorous biological screening, could yield novel drug candidates with improved efficacy and pharmacological profiles. Further investigation into the synthesis and biological evaluation of derivatives of this compound is therefore highly warranted.
A Comparative Crystallographic Guide to 3,3-Dimethyl-3,4-Dihydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic data and synthetic methodologies for several 3,3-dimethyl-3,4-dihydroisoquinoline analogs. The information presented is intended to assist researchers in understanding the structural nuances of this important class of heterocyclic compounds, which are known for their diverse biological activities.[1][2][3][4][5] The data is compiled from recent crystallographic studies, offering a side-by-side look at key structural parameters and experimental protocols.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for two distinct 3,3-dimethyl-3,4-dihydroisoquinoline analogs, providing a clear comparison of their solid-state structures.
| Parameter | 3-(acetylmethylsulphenyl)-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline (Compound III)[6] | 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one[7][8] |
| Chemical Formula | C₂₁H₂₀N₂OS | C₂₀H₂₃NO₂ |
| Molecular Weight | 348.13 g/mol | 325.42 g/mol |
| Crystal System | - | Monoclinic |
| Space Group | - | P2₁/n |
| a (Å) | - | 9.58280(10) |
| b (Å) | - | 23.1183(2) |
| c (Å) | - | 23.4140(2) |
| α (°) | - | 90 |
| β (°) | - | 91.9840(10) |
| γ (°) | - | 90 |
| Volume (ų) | - | 1522.93(11) |
| Z | - | 12 |
| Temperature (K) | - | 150 |
| R_gt(F) | - | 0.0468 |
| wR_ref(F²) | - | 0.1207 |
Data for Compound III was limited in the provided search results.[6]
Structural Insights
Compound III: 3-(acetylmethylsulphenyl)-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline
The crystal structure of this molecule reveals a distinctive cup-shaped conformation, with the dihydroisoquinoline core forming the base.[6] The phenyl and carbonyl groups are situated on the sides of this "cup." A puckering analysis of the C3-C8 ring yielded the parameters Q = 0.3386(13) Å, θ = 116.8(2)°, and φ = 30.1(2)°.[6]
3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
This compound crystallizes in the monoclinic space group P2₁/n.[7][8] The asymmetric unit contains three independent molecules (Z' = 3), indicating a complex packing arrangement in the crystal lattice.[7][8]
Experimental Protocols
A general overview of the synthetic and analytical procedures employed in the characterization of these analogs is provided below.
Synthesis and Crystallization
General Synthesis of Dihydroisoquinoline Derivatives
A common method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[9][10] This reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline can then be reduced to a 1,2,3,4-tetrahydroisoquinoline if desired.[11]
Synthesis of 3-(acetylmethylsulphenyl)-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline (Compound III) [6]
1,6-dimethyl-8-phenyl-3-thioxo-tetrahydroisoquinoline-4-carbonitrile (II) was reacted with chloroacetone in the presence of sodium acetate trihydrate in ethanol. The resulting solid was collected and recrystallized from ethanol to yield colorless crystals of Compound III.[6]
Synthesis of 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one [7][8]
Under a nitrogen atmosphere, a solution of 2-mesityl-4,4-dimethylisoquinoline-1,3(2H,4H)-dione in tetrahydrofuran was added dropwise to a stirred solution. The resulting product was obtained as a colorless solid.[7][8]
X-ray Diffraction and Analysis
Single-crystal X-ray diffraction data for 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one was collected on a RIGAKU Synergy four-circle diffractometer.[7][8] The structure was solved and refined using the SHELX program system.[7][8]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the synthesis and characterization of 3,3-dimethyl-3,4-dihydroisoquinoline analogs.
Caption: General workflow for synthesis and crystallographic analysis.
Caption: Synthesis and crystallization of Compound III.[6]
References
- 1. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline alkaloids and related pharmacologically active compounds, the construction of the dihydroisoquinoline core is a critical step. Two of the most prominent and historically significant methods for achieving this are the Pictet-Spengler and Bischler-Napieralski reactions. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.
At a Glance: Key Differences
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[1] | β-arylethylamide.[2] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂). | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[3] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[4] | 3,4-Dihydroisoquinoline (an imine).[5] |
| Subsequent Steps | Often the final desired product. | Requires a subsequent reduction step (e.g., with NaBH₄) to yield a tetrahydroisoquinoline.[6] |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[1] | Generally requires harsher, refluxing acidic conditions.[2] |
| Key Intermediate | Iminium ion.[6] | Nitrilium ion or related species.[6] |
Reaction Mechanisms and Logical Flow
The fundamental distinction between the Pictet-Spengler and Bischler-Napieralski reactions lies in the nature of the electrophilic species that undergoes intramolecular cyclization. The Pictet-Spengler reaction proceeds via a less electrophilic iminium ion, while the Bischler-Napieralski reaction involves a more reactive nitrilium ion intermediate. This difference in reactivity dictates the generally harsher conditions required for the latter.
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction is a special case of the Mannich reaction.[1] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound to form an iminium ion. This electrophilic intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a spirocyclic intermediate, which then rearranges and deprotonates to yield the final tetrahydroisoquinoline product.
Caption: Pictet-Spengler reaction pathway.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction commences with the activation of the amide carbonyl of a β-arylethylamide by a dehydrating agent, such as phosphorus oxychloride (POCl₃). This activation facilitates the formation of a highly electrophilic nitrilium ion intermediate. Subsequent intramolecular electrophilic attack by the aromatic ring onto the nitrilium ion, followed by elimination, affords the 3,4-dihydroisoquinoline product.
Caption: Bischler-Napieralski reaction pathway.
Quantitative Data Comparison
The choice between the Pictet-Spengler and Bischler-Napieralski reaction often depends on the desired product, the nature of the substituents on the aromatic ring, and the desired reaction conditions. The following tables provide a summary of reported yields for the synthesis of representative dihydroisoquinoline and tetrahydroisoquinoline derivatives.
Table 1: Pictet-Spengler Reaction Yields
| β-arylethylamine Substrate | Aldehyde/Ketone | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Acetaldehyde | HCl / H₂O | 100 | 2 | 85 | [7] |
| Tryptamine | Benzaldehyde | TFA / CH₂Cl₂ | RT | 12 | 92 | [8] |
| Dopamine | Cyclohexanone | KPi buffer (pH 9) / Methanol | 70 | 24 | 95 | [9] |
| 2-(3-Hydroxyphenyl)ethylamine | Cyclohexanone | KPi buffer (pH 9) / Methanol | 70 | 24 | 74 | [9] |
| 2-Phenylethylamine | Dimethoxymethane | conc. HCl | Heat | - | - | [1] |
Table 2: Bischler-Napieralski Reaction Yields
| β-arylethylamide Substrate | Dehydrating Agent / Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | POCl₃ / Toluene | Reflux | 3 | 90 | [10] |
| N-[2-(4-Methoxyphenyl)ethyl]benzamide | P₂O₅ / POCl₃ | Reflux | 4 | 88 | [2] |
| N-(2-Phenylethyl)acetamide | Tf₂O, 2-chloropyridine / CH₂Cl₂ | 0 to RT | 1 | 95 | [11] |
| N-[2-(Benzo[d][5][10]dioxol-5-yl)ethyl]acetamide | POCl₃ / Acetonitrile | Reflux | 2 | 82 | [3] |
| N-(2-Phenylethyl)benzamide | POCl₃ / Benzene | Reflux | - | Low | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Synthesis of Salsolidine
This protocol describes the synthesis of Salsolidine, a representative tetrahydroisoquinoline alkaloid, via the Pictet-Spengler reaction.[7]
Materials:
-
3,4-Dimethoxyphenethylamine
-
Acetaldehyde
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) in water.
-
Add concentrated hydrochloric acid to the solution until it is acidic.
-
Cool the mixture in an ice bath and add acetaldehyde (1.1 equiv) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
This protocol provides a general method for the synthesis of a 3,4-dihydroisoquinoline using the Bischler-Napieralski reaction with phosphorus oxychloride.[10]
Materials:
-
N-[2-(Aryl)ethyl]amide
-
Phosphorus Oxychloride (POCl₃)
-
Anhydrous Toluene or Acetonitrile
-
Saturated Aqueous Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Workflow
The following diagram illustrates the typical experimental workflow for both the Pictet-Spengler and Bischler-Napieralski reactions, highlighting the key differences in their procedures.
References
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. organicreactions.org [organicreactions.org]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Substituted Dihydroisoquinolines
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1-substituted dihydroisoquinolines across various therapeutic areas, including their roles as anticancer, antimicrobial, and neuroprotective agents. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of this versatile scaffold.
The 1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, with substitutions at the 1-position significantly influencing the compound's biological profile. By systematically modifying the substituent at this position, researchers have been able to modulate the potency and selectivity of these compounds for various biological targets. This guide delves into the specifics of these modifications and their impact on activity.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research has focused on 1-substituted dihydroisoquinolines as potent inhibitors of tubulin polymerization, a key mechanism for inducing cancer cell death. The substituent at the 1-position plays a crucial role in the compound's interaction with the colchicine binding site on β-tubulin.
Structure-Activity Relationship Insights:
The nature of the substituent at the 1-position dramatically influences the anticancer and tubulin polymerization inhibitory activity. Generally, an aromatic ring at this position is favored for potent activity.
-
1-Aryl Substituents: The presence of a phenyl group or other aromatic systems at the 1-position is a common feature of active compounds. The substitution pattern on this aryl ring is critical for optimizing activity. For instance, compounds with a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring have demonstrated potent tubulin polymerization inhibitory activity.[1][2][3]
-
Electron-donating and Withdrawing Groups: The electronic properties of the substituents on the 1-aryl ring can modulate activity. A balance of electron-donating and electron-withdrawing groups is often necessary for optimal potency.
-
Steric Factors: The size and conformation of the 1-substituent are also important. Bulky groups may either enhance or diminish activity depending on the specific interactions within the binding pocket.
Quantitative Comparison of Anticancer Activity:
| Compound ID | 1-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | CEM | >50 | [4] |
| 2 | 3,4,5-Trimethoxyphenyl | CEM | 2.85 | [4] |
| 3 | 3-Amino-4-methoxyphenyl | CEM | 0.64 | [4] |
| 4 | 3-Hydroxy-4-methoxyphenyl | Various | Potent | [1][3] |
| 5 | 4-Methoxyphenyl | Various | Moderate | [1] |
Caption: Table summarizing the cytotoxic activity (IC50) of selected 1-substituted dihydroisoquinoline derivatives against the CEM leukemia cell line.
Antimicrobial Activity: A Promising Frontier
While less explored than their anticancer properties, 1-substituted dihydroisoquinolines have also shown potential as antimicrobial agents. The SAR in this area is still emerging, but initial studies provide valuable insights.
Structure-Activity Relationship Insights:
The antimicrobial activity of these compounds appears to be influenced by both the nature of the 1-substituent and the overall lipophilicity of the molecule.
-
1-Alkyl and 1-Aryl Substituents: Both alkyl and aryl substituents at the 1-position have been investigated. For instance, 1-nonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been reported to exhibit strong antibacterial and antifungal effects.[5]
-
Lipophilicity: A general trend suggests that increasing the lipophilicity of the 1-substituent can enhance antimicrobial activity, likely by facilitating penetration through the microbial cell membrane.
Quantitative Comparison of Antimicrobial Activity:
| Compound ID | 1-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6 | H | S. aureus | >100 | [6] |
| 7 | Acetyl | S. aureus | 50 | [6] |
| 8 | Benzoyl | S. aureus | 25 | [6] |
| 9 | Thienylacetyl | S. aureus | 12.5 | [6] |
Caption: Table summarizing the Minimum Inhibitory Concentration (MIC) of selected 1-substituted thieno[2,3-c]isoquinolines against Staphylococcus aureus.
Neuroprotective Effects: Modulating Neuronal Pathways
The neuroprotective potential of 1-substituted dihydroisoquinolines is a growing area of interest, with studies suggesting their ability to protect neurons from various insults. The mechanism of action often involves the modulation of oxidative stress and apoptotic pathways.
Structure-Activity Relationship Insights:
The neuroprotective and neurotoxic profiles of these compounds are delicately balanced and highly dependent on the nature of the 1-substituent.
-
1-Methyl and 1-Benzyl Substituents: Simple alkyl or benzyl groups at the 1-position have been shown to influence neuroactivity. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its hydroxylated derivatives have demonstrated neuroprotective effects.[7]
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups on the dihydroisoquinoline core or the 1-substituent can significantly impact neuroprotective activity. Hydroxyl substitution has been associated with decreased neurotoxicity and, in some cases, enhanced neuroprotection.[7]
Quantitative Comparison of Neuroprotective Activity:
At present, comprehensive quantitative SAR data for the neuroprotective effects of a wide range of 1-substituted dihydroisoquinolines is limited in the publicly available literature. However, qualitative studies have highlighted the potential of this scaffold in neuroprotection.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for the key assays are provided below.
Synthesis of 1-Substituted Dihydroisoquinolines (Bischler-Napieralski Reaction):
A common method for the synthesis of 1-substituted-3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[8]
-
Amide Formation: A substituted phenethylamine is acylated with a suitable acyl chloride or carboxylic acid to form the corresponding N-phenethylamide.
-
Cyclization: The amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), and heated to induce intramolecular cyclization, yielding the 1-substituted-3,4-dihydroisoquinoline.
-
Purification: The crude product is purified by column chromatography or recrystallization.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based):
This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.[9][10][11]
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, glycerol, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel).
-
Assay Execution: In a 96-well plate, add the test compounds, controls, and the tubulin reaction mix.
-
Data Acquisition: Measure the fluorescence intensity over time at 37°C using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory effect is quantified by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control.
Cytotoxicity Assay (MTT Assay):
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dihydroisoquinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Relationships
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by 1-substituted dihydroisoquinolines.
Experimental Workflow for Cytotoxicity Screening
Caption: A typical experimental workflow for evaluating the cytotoxicity of novel compounds.
Logical Relationship of SAR for Anticancer Activity
Caption: Key structural factors influencing the anticancer activity of 1-substituted dihydroisoquinolines.
References
- 1. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Parkinsonism-Inducing Toxin, Strongly Potentiates MAO-Dependent Dopamine Oxidation and Impairs Dopamine Release: Ex vivo and In vivo Neurochemical Studies | springermedicine.com [springermedicine.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Separation of Isoquinoline Enantiomers: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the efficient and accurate separation of isoquinoline enantiomers is a critical step in drug discovery, development, and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their resolution. This guide provides an objective comparison of the three primary analytical techniques for chiral separation—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols.
At a Glance: Comparing HPLC, SFC, and CE for Chiral Isoquinoline Separation
The choice of analytical technique for the chiral separation of isoquinoline enantiomers depends on various factors, including the desired speed, resolution, sample volume, and environmental impact. High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique, while Supercritical Fluid Chromatography (SFC) offers advantages in terms of speed and reduced solvent consumption.[1][2] Capillary Electrophoresis (CE) excels in efficiency and requires minimal sample and reagent volumes.[2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).[4] | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase with a co-solvent and a CSP.[1] | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte (BGE).[3] |
| Typical CSPs/Selectors | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, protein-based, cyclodextrin-based.[4] | Polysaccharide-based, Pirkle-type, cyclodextrin-based.[1] | Cyclodextrins (native and derivatized), crown ethers, chiral surfactants.[3] |
| Advantages | Wide applicability, well-established, high resolution, robust.[2] | High speed, reduced organic solvent consumption, lower backpressure, suitable for preparative scale.[1][5] | High efficiency, minimal sample and reagent consumption, rapid method development.[2][3] |
| Disadvantages | Higher organic solvent consumption, longer analysis times compared to SFC, potential for high backpressure.[1] | Higher initial instrument cost, less suitable for highly polar compounds without modifiers. | Lower concentration sensitivity, potential for issues with reproducibility of migration times. |
| Best Suited For | Routine analysis, method development for a wide range of isoquinoline alkaloids. | High-throughput screening, green chemistry initiatives, preparative separations.[5] | Analysis of small sample volumes, rapid screening of chiral selectors.[3] |
Performance Data: Chiral Separation of Specific Isoquinoline Enantiomers
The following tables summarize quantitative data from published studies on the chiral separation of specific isoquinoline enantiomers using HPLC, SFC, and CE.
Table 1: Chiral Separation of Tetrahydroisoquinoline Analogs by HPLC and SFC[6]
| Analyte | Technique | Chiral Stationary Phase | Mobile Phase/Modifier | Resolution (Rs) | Analysis Time (min) |
| Tetrahydroisoquinoline Analog 1 | HPLC (NP) | Polysaccharide-based | Heptane/Ethanol/Diethylamine | > 1.5 | < 15 |
| Tetrahydroisoquinoline Analog 1 | SFC | Polysaccharide-based | CO2/Methanol/Isopropylamine | > 1.5 | < 5 |
| Tetrahydroisoquinoline Analog 2 | HPLC (PIM) | Zwitterionic (Quinine-based) | Methanol/Acetic Acid/Triethylamine | > 2.0 | < 20 |
| Tetrahydroisoquinoline Analog 2 | SFC | Zwitterionic (Quinine-based) | CO2/Methanol/Trifluoroacetic Acid | > 2.0 | < 7 |
NP: Normal Phase, PIM: Polar Ionic Mode
Table 2: Chiral Separation of Sotalol (a β-blocker with structural similarity to some isoquinolines) by CE[7]
| Chiral Selector | Background Electrolyte (BGE) | Resolution (Rs) | Analysis Time (min) |
| Randomly Methylated β-Cyclodextrin | 25 mM Phosphoric Acid (pH 2.5) | Baseline (>1.5) | < 10 |
| Hydroxypropyl-β-Cyclodextrin | 25 mM Phosphoric Acid (pH 2.5) | Partial | < 10 |
| Sulfobutyl Ether-β-Cyclodextrin | 25 mM Phosphoric Acid (pH 2.5) | Partial | < 10 |
Experimental Protocols: A Practical Guide
High-Performance Liquid Chromatography (HPLC) Protocol for Tetrahydroisoquinoline Enantiomers
This protocol is a general guideline for the chiral separation of tetrahydroisoquinoline enantiomers using a polysaccharide-based chiral stationary phase.
I. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (or similar amylose-based column), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane, Isopropanol (IPA), Diethylamine (DEA) - all HPLC grade.
-
Sample: Racemic tetrahydroisoquinoline analog dissolved in mobile phase at 1 mg/mL.
II. Chromatographic Conditions
-
Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
III. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks. An Rs value ≥ 1.5 indicates baseline separation.
Capillary Electrophoresis (CE) Protocol for Chiral Alkaloids
This protocol provides a starting point for the chiral separation of basic isoquinoline alkaloids using a cyclodextrin-based chiral selector.
I. Instrumentation and Materials
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5).
-
Chiral Selector: 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Sample: Racemic isoquinoline alkaloid dissolved in water or BGE at 0.5 mg/mL.
II. Electrophoretic Conditions
-
Capillary Conditioning (New Capillary): Rinse with 1 M NaOH (30 min), followed by 0.1 M NaOH (30 min), and then water (30 min).
-
Pre-run Conditioning: Rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 214 nm
III. Procedure
-
Prepare the BGE by dissolving the phosphate salt and HP-β-CD in deionized water and adjusting the pH.
-
Condition the capillary as described above.
-
Fill the capillary with the BGE.
-
Inject the sample.
-
Apply the voltage and record the electropherogram.
-
Determine the migration times of the enantiomers and calculate the resolution.
Visualizing the Workflow and Principles
To aid in understanding the methodologies and decision-making processes, the following diagrams are provided.
Caption: General workflows for method development in HPLC, SFC, and CE for chiral separations.
Caption: Principle of chiral recognition on a chiral stationary phase.
Caption: Decision tree for selecting a suitable chiral separation technique.
Conclusion
The selection of an analytical technique for the chiral separation of isoquinoline enantiomers is a multifaceted decision that requires careful consideration of the specific analytical needs. HPLC remains a robust and versatile workhorse, while SFC is an attractive alternative for high-throughput and environmentally conscious laboratories. CE offers unparalleled efficiency for minute sample quantities. By understanding the principles, performance characteristics, and practical protocols of each technique, researchers can make informed decisions to achieve optimal separation of these critical chiral compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Computational Prediction of Reactivity for 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. The reactivity of the chloromethyl group is critical for its utility in drug development, particularly in the context of covalent inhibitors and bioconjugation, where it acts as an electrophile.
Due to the limited availability of direct experimental kinetic data for this specific molecule in public literature, this guide establishes a framework for predicting its reactivity using computational methods, primarily Density Functional Theory (DFT). We compare the predicted reactivity of the target molecule with plausible alternatives, offering insights into how modifications to the leaving group and the heterocyclic scaffold can modulate its electrophilic potential.
Predictive Reactivity Analysis: An Overview
The primary reaction of interest for this compound is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This reaction typically proceeds via an S_N2 mechanism. The reactivity in such a reaction is influenced by several factors, including the nature of the leaving group, the stability of the transition state, and the electronic properties of the dihydroisoquinoline ring.
Computational chemistry, particularly DFT, allows for the calculation of activation energies (ΔG‡), which are key indicators of reaction rates.[1][2] A lower activation energy corresponds to a faster reaction.
Caption: Generalized S_N2 reaction pathway for this compound.
Comparison 1: The Influence of the Leaving Group
The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. Better leaving groups are typically weaker bases. We can predict the relative reactivity of analogous compounds by replacing the chlorine atom with other common leaving groups.
Table 1: Predicted Relative Reactivity Based on Leaving Group
| Compound | Leaving Group | Predicted Relative Activation Energy (ΔG‡) | Predicted Relative Reactivity |
| 1-(Iodo methyl)-3,3-dimethyl-3,4-dihydroisoquinoline | -I | Lowest | Highest |
| 1-(Bromo methyl)-3,3-dimethyl-3,4-dihydroisoquinoline | -Br | Low | High |
| 1-(Chloro methyl)-3,3-dimethyl-3,4-dihydroisoquinoline (Target) | -Cl | Moderate | Moderate |
| 1-(Tosylomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | -OTs | Lowest | Highest |
Note: This table presents a qualitative prediction based on the general principles of leaving group ability in S_N2 reactions. Actual values would require specific DFT calculations.
The predicted trend follows the established order of leaving group ability: I⁻ > Br⁻ > Cl⁻. Tosylate (-OTs) is an excellent leaving group due to the stability of the resulting anion through resonance, and it is predicted to be even more reactive than the iodomethyl analog.[3]
Comparison 2: The Influence of Scaffold Electronics
The electronic nature of the dihydroisoquinoline ring can influence the stability of the S_N2 transition state. Electron-withdrawing groups (EWGs) on the aromatic ring can stabilize the developing negative charge on the leaving group in the transition state, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) may slightly decrease the reactivity.
Table 2: Predicted Relative Reactivity Based on Aromatic Ring Substituents
| Compound | R Group (at C6 or C7) | Electronic Effect | Predicted Relative Activation Energy (ΔG‡) | Predicted Relative Reactivity |
| 6-Nitro-1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | -NO₂ | Electron-Withdrawing | Lower | Higher |
| This compound (Target) | -H | Neutral | Moderate | Moderate |
| 6-Methoxy-1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | -OCH₃ | Electron-Donating | Higher | Lower |
Note: This table presents a qualitative prediction. The actual magnitude of the effect would depend on the position and identity of the substituent.
Caption: Logical framework for the comparative reactivity analysis.
Experimental Protocols
Computational Protocol for Reactivity Prediction
A robust computational protocol is essential for obtaining reliable predictions of reactivity. The following outlines a standard approach using DFT.
-
Software: A quantum chemistry package such as Gaussian, Q-Chem, or ORCA.
-
Methodology: Density Functional Theory (DFT) is a suitable method for these systems.[1]
-
Functional: The B3LYP functional is a widely used and well-benchmarked choice for kinetic studies of S_N2 reactions.[1][4]
-
Basis Set: A basis set such as 6-31+G(d,p) is recommended to accurately describe the electronic structure of the reactants, transition state, and products, including diffuse functions for anionic species.[1]
-
Solvent Model: The effect of the solvent can be included using an implicit solvent model, such as the Polarizable Continuum Model (PCM).[1]
-
-
Procedure: a. Geometry Optimization: The 3D structures of the reactants (dihydroisoquinoline derivative and a model nucleophile, e.g., hydroxide or a thiol) and the product are optimized to find their lowest energy conformations. b. Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This is often done using methods like the Berny algorithm. c. Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For reactants and products, all frequencies should be real. For a true transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate. d. Energy Calculation: The Gibbs free energies (G) of the optimized structures (reactants, TS, and products) are calculated from the electronic energies and the thermal corrections from the frequency calculations. e. Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants: ΔG‡ = G(TS) - G(reactants).
Experimental Protocol for Kinetic Analysis (Validation)
To validate the computational predictions, experimental kinetic studies can be performed.
-
Synthesis: The target compound and its analogs would first be synthesized, likely via a Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by functional group manipulation at the C1 position.[5]
-
Reaction Monitoring: The reaction of the synthesized electrophile with a suitable nucleophile (e.g., a thiol like glutathione or a fluorescent amine) would be monitored over time.
-
Technique: High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to measure the decrease in the concentration of the reactant and the increase in the concentration of the product over time.
-
Conditions: The reaction should be carried out in a suitable solvent at a constant temperature.
-
-
Data Analysis: a. A plot of the natural logarithm of the reactant concentration versus time is constructed. b. For a pseudo-first-order reaction (using a large excess of the nucleophile), the plot should be linear, and the negative of the slope gives the observed rate constant (k_obs). c. The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the nucleophile. d. These experimentally determined rate constants can then be compared to the computationally predicted activation energies (a smaller ΔG‡ should correspond to a larger k).
Conclusion
This guide provides a framework for understanding and predicting the reactivity of this compound. While direct experimental data is sparse, computational methods offer a powerful tool for comparative analysis. The predictions indicate that the reactivity of this compound can be significantly enhanced by substituting the chloro group with a better leaving group like iodo or tosylate. Furthermore, the electronic properties of the dihydroisoquinoline scaffold can be tuned to modulate reactivity, with electron-withdrawing groups expected to increase the rate of nucleophilic substitution. The outlined computational and experimental protocols provide a clear path for researchers to quantitatively assess the reactivity of this and related compounds, aiding in the design and development of new therapeutic agents.
References
- 1. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Spasmolytic Activity of Dihydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the spasmolytic activity of various dihydroisoquinoline analogs, a class of compounds known for their smooth muscle relaxant properties. The information presented herein is intended to assist researchers and drug development professionals in understanding the structure-activity relationships and mechanisms of action of these compounds. This document summarizes quantitative experimental data, details common experimental protocols, and visualizes key biological pathways and workflows.
Introduction to Dihydroisoquinoline Analogs as Spasmolytics
Dihydroisoquinoline alkaloids and their synthetic analogs represent a significant class of spasmolytic agents. Papaverine, a naturally occurring benzylisoquinoline alkaloid, is a well-established smooth muscle relaxant.[1] Its derivatives, along with other synthetic dihydroisoquinolines like drotaverine and mebeverine, are used clinically to treat visceral spasms, particularly in the gastrointestinal tract.[2][3] These compounds exert their effects through various mechanisms, primarily by modulating intracellular calcium levels, which are crucial for smooth muscle contraction.[3] The two main mechanisms of action are neurotropic, which involves blocking nerve impulses to smooth muscle cells, and myotropic, which directly affects the biochemical processes within the muscle cells.[4]
Comparative Spasmolytic Activity
The spasmolytic potency of dihydroisoquinoline analogs is typically evaluated in vitro using isolated smooth muscle preparations from various organs, such as the guinea pig ileum, rat uterus, or rat vas deferens. Contractions are induced by spasmogens like acetylcholine, histamine, potassium chloride (KCl), or barium chloride (BaCl2), and the ability of the analogs to inhibit these contractions is quantified.[5][6] The following table summarizes the available quantitative data for several dihydroisoquinoline analogs.
| Compound | Tissue | Spasmogen | Potency (IC50 / pA2) | Reference |
| Papaverine | Rat Uterus | Acetylcholine | pA2: 5.32 | [7] |
| Rat Uterus | Calcium | pA2: 6.23 | [7] | |
| Rat Vas Deferens | Potassium | IC50: 14.3 µM | [8] | |
| Guinea Pig Ileum | Nerve-mediated contractions | IC50: 3.53 µM (oral), 4.76 µM (anal) | [9][10] | |
| Reticuline | Rat Uterus | Acetylcholine | pA2: 5.35 | [7] |
| Rat Uterus | Calcium | pA2: 4.81 | [7] | |
| Rat Vas Deferens | Potassium | IC50: 474 µM | [8] | |
| Norarmepavine | Rat Uterus | Acetylcholine | pA2: 5.55 | [7] |
| Rat Uterus | Calcium | pA2: 4.09 | [7] | |
| Rat Vas Deferens | Potassium | IC50: 101 µM | [8] | |
| Coclaurine | Rat Uterus | Acetylcholine | pA2: 7.42 | [7] |
| Rat Uterus | Calcium | pA2: 6.91 | [7] | |
| Rat Vas Deferens | Potassium | IC50: 68.9 µM | [8] | |
| Drotaverine | Guinea Pig Tracheal Rings | Histamine/Methacholine | EC50 values can be determined | [11] |
| Mebeverine | Intestinal Smooth Muscle | - | Acts as a direct smooth muscle relaxant | [3] |
Experimental Protocols
The following is a generalized protocol for an in vitro spasmolytic assay using isolated guinea pig ileum, a standard model for evaluating the efficacy of antispasmodic agents.
Tissue Preparation
-
A male guinea pig (250-300g) is humanely euthanized.
-
The abdomen is opened, and a segment of the ileum is carefully excised and placed in a petri dish containing Tyrode's solution at 37°C.
-
The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.
-
The ileum is cut into segments of 2-3 cm in length.
Organ Bath Setup
-
Each ileum segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
A resting tension of 1 g is applied to the tissue, and it is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.
Induction of Contraction and Measurement of Spasmolytic Activity
-
A cumulative concentration-response curve is established for a spasmogen (e.g., acetylcholine or histamine) to determine the submaximal concentration that produces approximately 80% of the maximum contraction (EC80).
-
After a washout period and return to baseline, the tissue is pre-contracted with the EC80 concentration of the spasmogen.
-
Once the contraction reaches a stable plateau, cumulative concentrations of the test dihydroisoquinoline analog are added to the organ bath.
-
The relaxation induced by the analog is recorded as a percentage of the spasmogen-induced contraction.
-
The concentration of the analog that produces 50% relaxation (IC50) is calculated from the concentration-response curve.
Data Analysis
The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist, can also be determined to characterize the competitive antagonism of the analogs.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of smooth muscle contraction and relaxation.
Caption: Experimental workflow for in vitro spasmolytic assay.
Conclusion
The dihydroisoquinoline scaffold serves as a valuable template for the development of potent spasmolytic agents. The comparative data indicates that structural modifications to the parent molecule can significantly influence activity, with compounds like coclaurine showing potent antagonism against acetylcholine and calcium-induced contractions.[7] The primary mechanism of action for many of these analogs involves the inhibition of phosphodiesterase and/or blockade of calcium channels, leading to smooth muscle relaxation. The standardized in vitro assays described provide a robust platform for the screening and characterization of novel dihydroisoquinoline derivatives. Further research focusing on a wider range of analogs and detailed structure-activity relationship studies will be instrumental in designing more selective and efficacious spasmolytic drugs.
References
- 1. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drotaverine - a Concealed Cytostatic! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of various spasmolytic drugs on guinea-pig isolated common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa Decne.exBoiss extract on rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of spasmolytics on K+-induced contraction of rat intestine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Essential Safety and Handling Guide for 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 146304-90-7).[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This substance is classified as hazardous. The primary known hazard is acute oral toxicity. Adherence to the safety protocols outlined below is mandatory.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |
| Aquatic Hazard (Acute) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Information derived from Safety Data Sheets for similar compounds, as a specific sheet for the requested chemical was not available in the search results.
Personal Protective Equipment (PPE)
Appropriate PPE is the final and most critical barrier against exposure. The following equipment must be worn at all times when handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles or eyeglasses with side shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] For splash hazards, a full-face shield is recommended.[5] | Protects eyes from splashes and airborne particles which can cause serious injury.[6] |
| Skin/Body | A lab coat or chemical-resistant clothing is required.[3][5] For extensive handling, chemical-resistant coveralls should be used. Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin exposure.[3][5] Double gloving is recommended. | Prevents direct skin contact with the chemical, which may cause irritation or be absorbed through the skin.[3][5] |
| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3] Use a NIOSH/MSHA approved respirator.[4] | Protects against inhalation of dust or aerosols, which is a potential route of exposure.[3] The substance is toxic if inhaled. |
| Hands | Chemical-resistant, powder-free, disposable gloves (e.g., nitrile) are mandatory.[6][7][8] Ensure gloves are long enough to cover the wrist and forearm area over the lab coat sleeve.[8] | Prevents dermal exposure. Powder-free gloves are specified to avoid contamination of the work area and absorption of the chemical by the powder.[8] |
| Feet | Closed-toe shoes are required. For spill response or large-scale work, chemical-resistant boots should be worn.[9] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is essential for safe handling and disposal.
Experimental Protocol: Handling the Compound
-
Preparation:
-
Handling:
-
Don all required PPE as specified in the table above.
-
Handle the substance carefully to minimize dust generation and accumulation.[3]
-
Avoid all direct contact with the substance.[3]
-
Do not eat, drink, or smoke in the laboratory or when using this product.[10]
-
Keep the container tightly closed when not in use.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
-
-
Storage:
Emergency Protocol: Spill Cleanup
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.
-
Protect: Don all required PPE, including respiratory protection, before re-entering the area.
-
Contain & Clean:
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the container and any contaminated cleaning materials as hazardous waste.
Disposal Plan
-
Containerization: All waste material, including empty containers and contaminated PPE, must be collected in a designated and properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Waste must be disposed of in accordance with all national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Arrange for disposal through an approved waste disposal plant.[4]
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[3] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. If not breathing, give artificial respiration.[4] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[3] Flush skin with plenty of soap and water for at least 15 minutes.[3][4] Get medical aid if irritation develops or persists. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[4] Get medical attention.[4] |
Visual Workflow for Safe Chemical Handling
Caption: Workflow for handling this compound.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | C12H14ClN | CID 703808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pppmag.com [pppmag.com]
- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
